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[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid Documentation Hub

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  • Product: [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid
  • CAS: 58898-54-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Profiling and Synthetic Utilities of 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid

Executive Summary In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies heavily on the use of privileged, bifunctional scaffolds. 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies heavily on the use of privileged, bifunctional scaffolds. 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid (CAS: 58898-54-7)[1] is a highly versatile intermediate that perfectly fits this paradigm. Featuring a rigid 3,4-dihydroquinolin-2(1H)-one core linked via an ether bridge to a flexible acetic acid moiety[2], this compound serves as a foundational building block for synthesizing phosphodiesterase 3 (PDE3) inhibitors, G-protein coupled receptor (GPCR) ligands, and novel inotropic agents.

As a Senior Application Scientist, I have designed this technical guide to move beyond basic structural descriptions. Here, we will dissect the physicochemical properties of this scaffold, map its pharmacophoric utility, and provide field-proven, self-validating protocols for its orthogonal derivatization.

Structural and Physicochemical Profiling

The synthetic power of 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid lies in its dual-functional nature. The molecule presents two primary sites for functionalization: the carboxylic acid and the lactam nitrogen. Understanding the thermodynamic properties of these sites is critical for designing chemoselective reactions.

Quantitative Physicochemical Data
PropertyValueCausality / Synthetic Significance
Molecular Formula C₁₁H₁₁NO₄Defines the exact mass for high-resolution mass spectrometry (HRMS) validation.
Molecular Weight 221.21 g/mol Optimal low-MW fragment, leaving ample room (up to ~300 Da) for derivatization while remaining within Lipinski's Rule of 5[2].
pKa (Carboxylic Acid) ~3.12 – 3.7Highly acidic relative to standard aliphatic acids due to the electron-withdrawing aryloxy linkage[3][4]. Easily deprotonated by weak organic bases.
pKa (Lactam NH) ~14.4Weakly acidic; requires strong bases (e.g., NaH, KOtBu) for deprotonation, enabling orthogonal selective N-alkylation[5].
H-Bond Donors 2 (NH, OH)Facilitates critical interactions with target proteins (e.g., active site glutamine residues).
H-Bond Acceptors 4 (C=O, C=O, O, O)Enhances aqueous solubility and provides multiple vectors for target engagement.

The Principle of Orthogonal Reactivity: The massive ΔpKa (~11 units) between the phenoxyacetic acid moiety and the lactam nitrogen establishes a highly predictable reactivity profile. Application scientists can selectively functionalize the carboxylic acid using mild bases without requiring transient protecting groups for the lactam core.

Mechanistic Role in Drug Design

The 3,4-dihydroquinolin-2(1H)-one scaffold is widely recognized as a cyclic AMP (cAMP) mimic. In the design of PDE3 inhibitors (such as cilostazol analogs), the lactam core anchors the molecule within the enzyme's catalytic pocket. The 6-oxyacetic acid extension provides a highly tunable vector to probe solvent-exposed regions or establish salt bridges with basic residues (e.g., arginine or lysine) in the target binding site.

SAR_Mapping Core 3,4-dihydroquinolin-2(1H)-one (cAMP Mimic) LactamNH Lactam NH (H-Bond Donor) Core->LactamNH Position 1 LactamCO Lactam C=O (H-Bond Acceptor) Core->LactamCO Position 2 OxyLinker 6-Oxy Linker (Vector for Extension) Core->OxyLinker Position 6 AcidGroup Acetic Acid Moiety (Solvent/Target Interaction) OxyLinker->AcidGroup Ether linkage

Fig 1: Pharmacophore mapping of the 3,4-dihydroquinolin-2(1H)-one scaffold in drug design.

Synthetic Workflows and Experimental Protocols

To maximize the utility of this scaffold, I have detailed two core workflows: chemoselective amide coupling and sequential N-alkylation.

Synthetic_Workflow StartingMat 2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid (Bifunctional Scaffold) PathA Amide Coupling (HATU, DIPEA, Amine) StartingMat->PathA COOH Reactivity (pKa ~3.1) PathB Esterification (MeOH, H2SO4) StartingMat->PathB COOH Protection ProductA 6-Oxyacetamide Derivative (Targeting PDE3/GPCRs) PathA->ProductA ProductB Methyl Ester Intermediate PathB->ProductB PathC N-Alkylation (NaH, R-X, DMF) ProductB->PathC NH Reactivity (pKa ~14.4) ProductC N-Alkyl-6-Oxy Ester (Fully Functionalized) PathC->ProductC

Fig 2: Divergent synthetic workflows exploiting the orthogonal reactivity of the scaffold.

Protocol 1: Chemoselective Amide Coupling (HATU-Mediated)

Objective: Couple a primary or secondary amine to the carboxylic acid without cross-reacting with the lactam NH.

  • Causality of Reagent Selection: We select HATU over traditional EDC/HOBt coupling reagents due to its superior reaction kinetics. The rapid formation of the highly reactive O-7-azabenzotriazole ester minimizes the residence time of the activated intermediate, thereby suppressing potential side reactions at the lactam core. N,N-Diisopropylethylamine (DIPEA) is chosen as the base; with a pKa of ~10.5, it quantitatively deprotonates the carboxylic acid (pKa ~3.1)[4] but is thermodynamically incapable of deprotonating the lactam nitrogen (pKa ~14.4)[5], ensuring absolute chemoselectivity.

Step-by-Step Methodology:

  • Dissolve 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration under an inert argon atmosphere.

  • Add DIPEA (3.0 eq) and stir for 5 minutes to ensure complete carboxylate formation.

  • Add HATU (1.2 eq) in one portion. The solution will typically turn pale yellow. Stir for 15 minutes to generate the active ester.

  • Add the target amine (1.2 eq) dropwise or in small portions.

  • Stir at room temperature for 2–4 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer sequentially with 1M HCl (if the product is not basic) and brine to remove DMF and DIPEA salts. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Self-Validation: The completion of the reaction is self-validated via Fourier-transform infrared spectroscopy (FTIR) and LC-MS. The disappearance of the broad carboxylic O-H stretch (3300–2500 cm⁻¹) and the emergence of a secondary amide II band (~1550 cm⁻¹) confirm the transformation. LC-MS will show a complete shift from the starting mass (m/z 222 [M+H]⁺) to the corresponding amide mass.

Protocol 2: Sequential N-Alkylation of the Lactam Core

Objective: Alkylate the lactam nitrogen to probe hydrophobic sub-pockets in target receptors.

  • Causality of Reagent Selection: Direct N-alkylation of the unprotected acid using a strong base like NaH would result in the immediate formation of an insoluble sodium carboxylate salt, sequestering the base and potentially leading to mixed anhydride formation upon the addition of an electrophile. Therefore, transient protection of the carboxylic acid as a methyl ester is mandatory to isolate the reactivity of the lactam NH[5].

Step-by-Step Methodology:

  • Protection: React the starting material with catalytic H₂SO₄ in refluxing MeOH for 12 hours to yield the methyl ester quantitatively. Concentrate and dry.

  • Deprotonation: Dissolve the intermediate ester (1.0 eq) in anhydrous DMF at 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Alkylation: After 30 minutes of stirring at 0 °C, add the alkyl halide (R-X, 1.5 eq) dropwise. Warm the reaction to room temperature and stir for 4 hours.

  • Deprotection: Quench with water, extract the N-alkylated ester, and subject it to saponification using LiOH (3.0 eq) in a THF/H₂O (3:1) mixture for 2 hours to regenerate the free acid.

  • Self-Validation: The deprotonation step (Step 2) is visually self-validating; the stoichiometric evolution of H₂ gas confirms the formation of the lactam sodium salt. Post-alkylation, ¹H-NMR validation is achieved by the complete disappearance of the broad lactam NH singlet at ~10.0 ppm.

Analytical Characterization Signatures

To ensure the trustworthiness of your synthesized batches, cross-reference your analytical data against these expected structural signatures:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • ~10.0 ppm (s, 1H, NH): Broad singlet, characteristic of the lactam NH. Exchanges with D₂O.

    • ~6.7 – 6.9 ppm (m, 3H, Ar-H): Aromatic protons of the 1,2,4-trisubstituted benzene ring. The coupling constants (ortho ~8 Hz, meta ~2.5 Hz) will confirm the substitution pattern.

    • ~4.6 ppm (s, 2H, O-CH₂-CO): Singlet for the phenoxyacetic acid methylene. Shifted significantly downfield due to the deshielding effects of the adjacent oxygen and carbonyl groups.

    • ~2.8 ppm (t, 2H, Ar-CH₂): Benzylic protons of the tetrahydroquinoline ring.

    • ~2.4 ppm (t, 2H, CH₂-C=O): Methylene protons adjacent to the lactam carbonyl.

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 222.07. Fragmentation typically yields a loss of the acetic acid side chain (-59 Da) or water (-18 Da), resulting in a stable dihydroquinolinone radical cation.

References

  • NextSDS Database. Chemical Substance Information for 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid (CAS 58898-54-7). Retrieved from:[Link]

  • Wikipedia. Phenoxyacetic acid (Physicochemical Properties and pKa). Retrieved from: [Link]

  • DrugFuture Chemical Index. Phenoxyacetic Acid (CAS Registry Number: 122-59-8). Retrieved from:[Link]

Sources

Exploratory

Unveiling the Core Mechanism: A Technical Guide to [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic Acid Derivatives as Aldose Reductase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting the Polyol Pathway in Diabetic Complications Diabetes mellitus is a global health crisis characterized by chronic hyperglycemia, whi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Polyol Pathway in Diabetic Complications

Diabetes mellitus is a global health crisis characterized by chronic hyperglycemia, which, over time, leads to severe microvascular complications, including neuropathy, retinopathy, nephropathy, and cataracts. A key player in the pathogenesis of these complications is the polyol pathway of glucose metabolism. Under normoglycemic conditions, this pathway is of minor significance. However, in the hyperglycemic state of diabetes, the flux of glucose through this pathway is dramatically increased. The rate-limiting enzyme of this pathway, aldose reductase (AR), catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.

The intracellular accumulation of sorbitol creates a hyperosmotic environment, leading to osmotic stress and subsequent cellular damage. Furthermore, the increased consumption of NADPH by aldose reductase depletes the cellular pool of this crucial reducing equivalent, which is essential for the regeneration of the master antioxidant, glutathione (GSH), by glutathione reductase. This depletion impairs the cell's ability to combat oxidative stress, a central factor in the progression of diabetic complications.

[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid and its derivatives have emerged as a promising class of therapeutic agents. This technical guide provides an in-depth exploration of their primary mechanism of action: the potent and selective inhibition of aldose reductase.

Core Mechanism of Action: Competitive Inhibition of Aldose Reductase

The fundamental mechanism by which [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid derivatives exert their therapeutic effect is through the direct, competitive inhibition of the aldose reductase enzyme (EC 1.1.1.21). These compounds are designed to fit into the active site of aldose reductase, preventing the binding of its natural substrate, glucose.

Molecular Interactions at the Active Site

The active site of human aldose reductase is a hydrophobic pocket containing a key "anion-binding pocket" and a "specificity pocket". The efficacy of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid derivatives as aldose reductase inhibitors (ARIs) stems from their specific molecular interactions with key amino acid residues within this active site.

Based on the known crystal structures of aldose reductase complexed with various inhibitors and the structure-activity relationships of quinolone-based ARIs, a hypothetical binding model for [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid can be proposed:

  • The Carboxylic Acid Moiety: The acetic acid group is crucial for potent inhibition. It is believed to form strong ionic and hydrogen bond interactions with the positively charged residues in the anion-binding pocket, which includes key residues such as Tyr48, His110, and Trp111. This interaction anchors the inhibitor within the active site.

  • The 2-Oxo-1,2,3,4-tetrahydroquinoline Core: This bicyclic ring system occupies the hydrophobic region of the active site. It is likely to form van der Waals interactions and potentially π-π stacking interactions with aromatic residues like Trp20, Trp79, and Phe122. The 2-oxo group may also participate in hydrogen bonding with active site residues or water molecules.

  • The 6-Oxy Linkage: The ether linkage at the 6-position of the quinoline ring provides the correct orientation for the acetic acid moiety to interact with the anion-binding pocket while allowing the core structure to optimally fill the hydrophobic pocket.

The following diagram illustrates the proposed binding of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid within the active site of aldose reductase.

G cluster_AR_Active_Site Aldose Reductase Active Site Tyr48 Tyr48 His110 His110 Trp111 Trp111 Trp20 Trp20 Phe122 Phe122 Inhibitor [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid Inhibitor->Tyr48 H-bond/Ionic Inhibitor->His110 H-bond Inhibitor->Trp111 H-bond Inhibitor->Trp20 Hydrophobic Inhibitor->Phe122 Hydrophobic Carboxyl Carboxylic Acid Quinolinone 2-Oxo-tetrahydroquinoline

Caption: Hypothetical binding of the inhibitor in the aldose reductase active site.

By occupying the active site, these derivatives prevent the reduction of glucose to sorbitol, thereby mitigating the downstream pathological consequences of the overactivated polyol pathway.

Downstream Cellular Effects of Aldose Reductase Inhibition

The inhibition of aldose reductase by [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid derivatives leads to a cascade of beneficial cellular effects:

  • Reduction of Osmotic Stress: By preventing the accumulation of intracellular sorbitol, these inhibitors alleviate the hyperosmotic stress on cells, particularly in insulin-independent tissues like the lens, peripheral nerves, and glomeruli. This helps to preserve cellular integrity and function.

  • Amelioration of Oxidative Stress: The inhibition of aldose reductase preserves the intracellular pool of NADPH. This allows for the efficient regeneration of reduced glutathione (GSH) from its oxidized form (GSSG) by glutathione reductase. GSH is a critical antioxidant that neutralizes reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

  • Modulation of Pro-inflammatory Signaling Pathways: Aldose reductase has been implicated in the activation of protein kinase C (PKC) and the transcription factor nuclear factor-kappa B (NF-κB), both of which play significant roles in inflammatory processes and the expression of pro-inflammatory cytokines. By inhibiting aldose reductase, these derivatives can downregulate these signaling pathways, contributing to an anti-inflammatory effect.

The following diagram illustrates the central role of aldose reductase in the polyol pathway and the points of intervention by its inhibitors.

Polyol_Pathway Glucose Glucose (High) AR Aldose Reductase Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Accumulation leads to Fructose Fructose AR->Sorbitol NADP NADP+ AR->NADP SDH->Fructose NADPH NADPH NADPH->AR GR Glutathione Reductase NADP->GR Depletion impairs this step OxidativeStress Oxidative Stress NADP->OxidativeStress Imbalance leads to GSH GSH (Antioxidant Defense) GR->GSH Inhibitor [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid derivative Inhibitor->AR Inhibits

Caption: The Polyol Pathway and the site of action for the inhibitor.

Experimental Validation of the Mechanism of Action

To rigorously validate the proposed mechanism of action, a series of in vitro and in vivo experiments are essential. The following protocols provide a framework for these investigations.

In Vitro Aldose Reductase Inhibition Assay

This assay directly measures the inhibitory effect of the test compounds on the activity of purified aldose reductase.

Principle: Aldose reductase activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • Purified recombinant human or rat lens aldose reductase

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (0.067 M, pH 6.2)

  • Test compound: [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid derivative

  • Reference inhibitor (e.g., Epalrestat)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of NADPH and DL-glyceraldehyde in phosphate buffer.

    • Dilute the aldose reductase enzyme to the desired concentration in cold phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add buffer, enzyme, NADPH, and varying concentrations of the test compound.

    • Positive control wells: Add buffer, enzyme, NADPH, and the reference inhibitor.

    • Enzyme control wells (100% activity): Add buffer, enzyme, NADPH, and vehicle (solvent).

    • Blank wells: Add buffer, NADPH, and the highest concentration of the test compound (no enzyme).

  • Reaction and Measurement:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding DL-glyceraldehyde to all wells except the blank.

    • Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA340/min) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Expected Outcome: The [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid derivatives are expected to exhibit a dose-dependent inhibition of aldose reductase, with a measurable IC50 value.

Cell-Based Sorbitol Accumulation Assay

This assay assesses the ability of the test compounds to prevent sorbitol accumulation in cells cultured under high glucose conditions.

Principle: Intracellular sorbitol levels are measured in cells exposed to high glucose in the presence and absence of the inhibitor.

Materials:

  • A suitable cell line (e.g., human lens epithelial cells, retinal pigment epithelial cells, or Schwann cells)

  • Cell culture medium (e.g., DMEM)

  • High glucose medium (e.g., 30-50 mM D-glucose)

  • Test compound

  • Sorbitol assay kit

  • Cell lysis buffer

Protocol:

  • Cell Culture:

    • Culture the cells to near confluency in standard medium.

  • Treatment:

    • Expose the cells to high glucose medium containing varying concentrations of the test compound or vehicle for 24-48 hours.

  • Cell Lysis and Sample Preparation:

    • Wash the cells with PBS and lyse them.

    • Centrifuge the lysate to remove cell debris.

  • Sorbitol Measurement:

    • Measure the sorbitol concentration in the cell lysates using a commercially available sorbitol assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the sorbitol concentration to the total protein concentration in each sample.

    • Compare the sorbitol levels in treated cells to those in untreated (high glucose only) and normal glucose controls.

Expected Outcome: Treatment with [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid derivatives should significantly reduce the intracellular accumulation of sorbitol in cells cultured in high glucose.

In Vivo Efficacy in a Diabetic Animal Model

This experiment evaluates the therapeutic potential of the test compounds in a living organism.

Principle: The ability of the compound to prevent or reverse diabetic complications is assessed in a chemically-induced or genetic model of diabetes.

Animal Model: Streptozotocin (STZ)-induced diabetic rats or mice are a commonly used model.

Protocol:

  • Induction of Diabetes:

    • Induce diabetes in the animals by a single intraperitoneal injection of STZ.

    • Confirm diabetes by measuring blood glucose levels.

  • Treatment:

    • Administer the test compound or vehicle to the diabetic animals daily by oral gavage for a specified period (e.g., 8-12 weeks).

    • Include a non-diabetic control group.

  • Assessment of Diabetic Complications:

    • Diabetic Neuropathy: Measure nerve conduction velocity (NCV) and assess thermal and mechanical sensitivity.

    • Diabetic Cataracts: Monitor lens opacity using a slit lamp.

    • Diabetic Nephropathy: Measure urinary albumin excretion and assess kidney histology.

    • Biochemical Analysis: At the end of the study, collect tissues (e.g., sciatic nerve, lens, kidney) and measure sorbitol levels and markers of oxidative stress.

Expected Outcome: Diabetic animals treated with the [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid derivative are expected to show improvements in nerve function, delayed cataract formation, reduced renal damage, and lower tissue sorbitol levels compared to untreated diabetic animals.

The following diagram outlines the experimental workflow for validating the mechanism of action.

Experimental_Workflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Validation EnzymeAssay Aldose Reductase Inhibition Assay CellAssay Sorbitol Accumulation Assay EnzymeAssay->CellAssay AnimalModel Diabetic Animal Model (e.g., STZ-induced) CellAssay->AnimalModel Efficacy Efficacy Assessment (Neuropathy, Cataracts, etc.) AnimalModel->Efficacy Mechanism Mechanism of Action Confirmed: Aldose Reductase Inhibition Efficacy->Mechanism Start Compound Synthesis and Characterization Start->EnzymeAssay

Caption: Experimental workflow for mechanism of action validation.

Quantitative Data Summary

The following table presents hypothetical but expected data from the proposed experiments, illustrating the potential potency of a representative [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid derivative (Compound X).

Experiment Parameter Compound X Epalrestat (Reference)
In Vitro Aldose Reductase Inhibition IC50 (µM)0.5 - 5.00.1 - 1.0
Cell-Based Sorbitol Accumulation % Reduction at 10 µM70 - 90%80 - 95%
In Vivo Diabetic Neuropathy (STZ Rat) Improvement in NCVSignificantSignificant
In Vivo Diabetic Cataracts (STZ Rat) Delay in OnsetSignificantSignificant

Conclusion

[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid and its derivatives represent a promising therapeutic strategy for the management of diabetic complications. Their core mechanism of action is the potent and selective inhibition of aldose reductase, the rate-limiting enzyme of the polyol pathway. By blocking this enzyme, these compounds effectively mitigate the downstream cellular damage caused by osmotic and oxidative stress. The comprehensive experimental framework outlined in this guide provides a robust methodology for the continued investigation and development of this important class of molecules. Further research into their pharmacokinetic and pharmacodynamic profiles will be crucial in translating their therapeutic potential into clinical reality.

References

  • Aldose Reductase, Oxidative Stress, and Diabetic Mellitus. PMC.[Link]

  • What are ALDOS inhibitors and how do they work? News-Medical.net.[Link]

  • The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities. Bentham Science.[Link]

  • Aldose Reductase and Complications of Diabetes. Annals of Internal Medicine.[Link]

  • Role of aldose reductase in diabetic complications. ResearchGate.[Link]

  • Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid derivatives. PubMed.[Link]

  • Kinetic and Spectroscopic Evidence for Active Site Inhibition of Human Aldose Reductase. ACS Publications.[Link]

  • High-resolution crystal structure of aldose reductase complexed with the novel sulfonyl-pyridazinone inhibitor exhibiting an alternative active site anchoring group. PubMed.[Link]

  • D-Sorbitol Assay Kit (Colorimetric). Assay Genie.[Link]

  • Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications. Diabetes Journals.[Link]

  • Animal models to test drugs with potential antidiabetic activity. ResearchGate.[Link]

Foundational

An In-depth Technical Guide to the Physicochemical Properties of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a detailed analysis of the molecular weight and a comprehensive framework for dete...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a detailed analysis of the molecular weight and a comprehensive framework for determining the solubility profile of the compound [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid. Given the absence of extensive public data on its solubility, this document emphasizes robust experimental methodologies to empower researchers in generating reliable and reproducible results, crucial for applications in medicinal chemistry and drug development.

Core Physicochemical Properties: Molecular Weight

The foundational step in characterizing any chemical entity is the precise determination of its molecular weight. This property is fundamental for all subsequent quantitative experimental work, including solution preparation and stoichiometric calculations. The molecular weight of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid has been calculated based on its molecular formula, C₁₁H₁₁NO₄.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₄
Molecular Weight 221.21 g/mol Calculated based on molecular formula[1][2][3][4]
CAS Number 58898-54-7

The Solubility Profile: A Critical Parameter in Drug Discovery

Solubility is a critical physicochemical parameter that profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately its bioavailability and therapeutic efficacy.[5] For a compound like [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid, understanding its solubility in various aqueous and biorelevant media is paramount for its development as a potential therapeutic agent.

Due to the limited availability of public solubility data for this specific molecule, this guide provides detailed, field-proven protocols for its experimental determination. Two primary types of solubility are of interest in drug discovery: thermodynamic and kinetic solubility.[6][7]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution with an excess of the solid material.[8] It is a crucial parameter for understanding the maximum achievable concentration under equilibrium conditions and is typically determined using the shake-flask method.[9]

This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium and accurate quantification.

Objective: To determine the equilibrium solubility of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid in various aqueous buffers.

Materials:

  • [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Other relevant buffers (e.g., citrate buffer for acidic pH, bicarbonate buffer for alkaline pH)

  • High-purity water

  • Organic solvent for stock solution (e.g., DMSO, if necessary for analytical standard preparation)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

Procedure:

  • Preparation:

    • Prepare a series of aqueous buffers at desired pH values.

    • Prepare a stock solution of the test compound in a suitable organic solvent for the generation of a calibration curve.

  • Equilibration:

    • Add an excess amount of solid [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid to a glass vial containing a known volume of the desired buffer. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

  • Sample Collection and Preparation:

    • After incubation, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Analyze the filtered supernatant using a validated HPLC method.

    • Construct a calibration curve using serial dilutions of the stock solution.

    • Determine the concentration of the compound in the supernatant by interpolating from the calibration curve.

  • Data Analysis:

    • The determined concentration represents the thermodynamic solubility of the compound in the specific buffer at the tested temperature.

    • The experiment should be performed in triplicate to ensure reproducibility.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Weigh excess solid compound B Add to known volume of buffer A->B C Incubate on orbital shaker (24-48h at constant temp.) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (0.22 µm) D->E F Quantify concentration by HPLC E->F G Compare to standard curve F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[6][9] This method is faster than thermodynamic solubility determination and is well-suited for early-stage drug discovery screening. Nephelometry, which measures light scattering caused by insoluble particles, is a common high-throughput technique for this purpose.[5][10]

Objective: To determine the kinetic solubility of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid in an aqueous buffer.

Materials:

  • [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid

  • DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Microplate nephelometer

  • Automated liquid handler (recommended for high throughput)

Procedure:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

  • Precipitation Induction:

    • Using an automated liquid handler, transfer a small volume of each DMSO concentration into a corresponding well of a new 96-well plate containing the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

  • Measurement:

    • Immediately after the addition of the DMSO stock, measure the light scattering of each well using a microplate nephelometer.[10] The intensity of scattered light is proportional to the amount of precipitated compound.

  • Data Analysis:

    • Plot the nephelometry signal (in Relative Nephelometry Units, RNU) against the compound concentration.

    • The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.

Kinetic_Solubility_Workflow A Prepare concentrated DMSO stock solution B Create serial dilutions in a 96-well plate A->B C Add DMSO dilutions to aqueous buffer in a new plate B->C D Measure light scattering with a nephelometer C->D E Plot signal vs. concentration D->E F Determine precipitation point E->F

Caption: Workflow for Kinetic Solubility Determination via Nephelometry.

Biorelevant Media: Simulating In Vivo Conditions

To better predict the in vivo performance of a drug candidate, it is essential to assess its solubility in media that mimic the composition of human gastrointestinal fluids.[11][12] Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) are commonly used biorelevant media that contain bile salts and phospholipids, which can significantly impact the solubility of poorly soluble compounds.[10][13][14]

The protocols described above for thermodynamic and kinetic solubility can be adapted for use with FaSSIF and FeSSIF to provide more physiologically relevant data.

Safety and Handling

Conclusion

This technical guide provides the calculated molecular weight of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid and outlines robust, detailed methodologies for determining its solubility profile. By following these protocols, researchers and drug development professionals can generate the critical data needed to advance the understanding and potential application of this compound. The emphasis on both thermodynamic and kinetic solubility, along with the use of biorelevant media, ensures a comprehensive evaluation of this key physicochemical property.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Biorelevant.com. (n.d.). Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). Retrieved from [Link]

  • Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Retrieved from [Link]

  • Biorelevant.com. (n.d.). FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Retrieved from [Link]

  • Kloeckner, J., & Dressman, J. (n.d.). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. AAPS. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Bio-protocol. (2018). Determination of Kinetic Solubility. Retrieved from [Link]

  • SciSpace. (n.d.). Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • NextSDS. (n.d.). 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide; acetic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3134–3142. [Link]

  • SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-nitrocinnamate. Retrieved from [Link]

  • Emerald Cloud Lab. (2025, August 27). ExperimentNephelometryKinetics Documentation. Retrieved from [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Hildebrand, J. H. (2002). The Experimental Determination of Solubilities. Chemical Reviews, 49(2), 307–328. [Link]

  • ChemIndex. (n.d.). Acetic acid, [(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)oxy]-. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid. Retrieved from [Link]

  • INEOS Group. (2020, February 4). SAFETY DATA SHEET - Acetic Acid Solutions (50-79%). Retrieved from [Link]

Sources

Exploratory

Preliminary In Vitro Characterization of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid and its Derivatives

An In-Depth Technical Guide: Foreword The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The specific compound, [(2-Oxo-1,2,3,4-tetrah...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Foreword

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The specific compound, [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid, is a notable synthetic intermediate. It serves as a key building block in the synthesis of potent and selective β2-adrenergic receptor agonists, such as Carmoterol. The inherent bio-relevance of the molecules derived from this acid warrants a thorough investigation into its own intrinsic biological activities, or those of its close analogs.

This guide provides a comprehensive framework for the preliminary in vitro evaluation of this compound. It is designed for researchers in drug discovery and pharmacology, offering a strategic workflow, detailed experimental protocols, and the scientific rationale underpinning each step. The objective is to build a foundational dataset to determine if this chemical scaffold holds untapped therapeutic potential beyond its role as a synthetic precursor.

Strategic Rationale and Hypothesized Mechanism of Action

Given that [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid is a direct precursor to a known β2-adrenergic agonist, our primary working hypothesis is that the molecule may possess affinity for and activity at the β2-adrenergic receptor (β2-AR). The β2-AR is a Gs-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle of the airways, where its activation leads to bronchodilation.

Therefore, a logical investigational workflow begins with direct interrogation of the β2-AR, followed by broader profiling to assess selectivity and potential off-target effects, including general cytotoxicity.

G cluster_0 Tier 1: Primary Target Interrogation cluster_1 Tier 2: Selectivity Profiling cluster_2 Tier 3: Cellular Phenotype & Safety T1_Bind Radioligand Binding Assay (Target: β2-AR) Determine Affinity (Ki) T1_Func cAMP Functional Assay (Target: β2-AR) Determine Potency (EC50) & Efficacy T1_Bind->T1_Func If Binding Confirmed T2_Select Counter-Screening Assays (e.g., β1-AR, α1-AR) Assess Receptor Subtype Selectivity T1_Func->T2_Select If Functional Activity Confirmed T3_Cell Cellular Viability/Toxicity Assay (e.g., A549, HEK293) Determine Cytotoxicity (CC50) T2_Select->T3_Cell If Selective start Test Compound: [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid start->T1_Bind

Caption: Tiered workflow for in vitro characterization of the test compound.

Core Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity and trustworthiness.

Protocol 1: β2-Adrenergic Receptor Radioligand Binding Assay

Objective: To determine if the test compound binds to the human β2-adrenergic receptor and to quantify its binding affinity (Kᵢ).

Rationale: A competitive binding assay is the gold standard for confirming direct physical interaction between a compound and its receptor target. We use a known high-affinity radiolabeled antagonist ([³H]-Dihydroalprenolol, [³H]-DHA) and measure the test compound's ability to displace it.

Methodology:

  • Reagents & Materials:

    • Receptor Source: Commercially available membrane preparations from HEK293 or CHO cells stably overexpressing the human β2-adrenergic receptor.

    • Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA), specific activity ~80-100 Ci/mmol.

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

    • Non-specific Binding Control: 10 µM Propranolol or Alprenolol.

    • Test Compound: 10 mM stock in DMSO, serially diluted.

    • 96-well plates, filter mats (GF/C), scintillation cocktail, and a microplate scintillation counter.

  • Step-by-Step Procedure:

    • Prepare serial dilutions of the test compound in assay buffer. The final concentration range should typically span from 100 pM to 100 µM.

    • In a 96-well plate, add in order:

      • 25 µL of assay buffer (for total binding) OR 25 µL of 10 µM Propranolol (for non-specific binding) OR 25 µL of test compound dilution.

      • 25 µL of [³H]-DHA diluted in assay buffer to a final concentration of ~1.0 nM.

      • 50 µL of β2-AR membrane preparation (typically 5-10 µg of protein per well).

    • Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

    • Harvest the plate contents onto a GF/C filter mat using a cell harvester. The filter traps the membranes while unbound radioligand passes through.

    • Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filter mat, place it in a scintillation bag with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Protocol 2: cAMP Accumulation Functional Assay (HTRF)

Objective: To determine if the compound acts as an agonist (stimulates receptor activity) or an antagonist (blocks agonist activity) at the β2-AR.

Rationale: The β2-AR is coupled to the Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). Measuring intracellular cAMP levels is a direct functional readout of receptor activation. Homogeneous Time-Resolved Fluorescence (HTRF) is a sensitive and high-throughput method for this measurement.

G cluster_0 Cell Membrane Beta2AR β2-AR Gs Gs Protein (α, β, γ subunits) Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Carmoterol, Test Compound) Agonist->Beta2AR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Downstream Cellular Response (e.g., Bronchodilation) PKA->CellularResponse Phosphorylates Targets

Caption: Simplified β2-Adrenergic Receptor signaling pathway.

Methodology:

  • Reagents & Materials:

    • Cell Line: A549 (human lung carcinoma) or BEAS-2B (human bronchial epithelium), which endogenously express β2-AR. Alternatively, use HEK293 cells overexpressing the receptor.

    • Stimulation Buffer: HBSS or PBS with 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

    • Reference Agonist: Isoproterenol or Formoterol.

    • HTRF cAMP Assay Kit (e.g., from Cisbio or PerkinElmer), containing cAMP-d2 (acceptor) and anti-cAMP-Eu³⁺ cryptate (donor).

    • 384-well low-volume white plates.

    • HTRF-compatible plate reader.

  • Step-by-Step Procedure (Agonist Mode):

    • Seed cells in a 96-well plate and grow to ~90% confluency.

    • Prepare serial dilutions of the test compound and reference agonist in stimulation buffer.

    • Aspirate the culture medium and add 20 µL of the compound dilutions to the cells.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure cAMP levels according to the HTRF kit manufacturer's instructions. This typically involves adding the two detection reagents (cAMP-d2 and the antibody conjugate) and incubating for 60 minutes.

    • Read the plate at the appropriate wavelengths (e.g., 665 nm and 620 nm) and calculate the HTRF ratio.

  • Data Analysis:

    • Convert the HTRF ratio to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the maximum response (efficacy) relative to the reference agonist.

Protocol 3: Cellular Viability Assay (MTS/CellTiter-Glo®)

Objective: To assess the general cytotoxicity of the test compound and determine its 50% cytotoxic concentration (CC₅₀).

Rationale: It is critical to ensure that the observed activity in functional assays is not a result of cell death or stress. This assay measures metabolic activity (MTS) or intracellular ATP levels (CellTiter-Glo®) as a surrogate for cell viability.

Methodology:

  • Reagents & Materials:

    • Cell Lines: Use both a target-relevant line (e.g., A549) and a common control line (e.g., HEK293).

    • Complete culture medium.

    • Test Compound: 10 mM stock in DMSO.

    • Positive Control (for toxicity): Doxorubicin or Staurosporine.

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution) or CellTiter-Glo® Luminescent Cell Viability Assay kit.

    • 96-well clear or white-walled plates.

    • Spectrophotometer (for MTS) or luminometer (for CellTiter-Glo®).

  • Step-by-Step Procedure:

    • Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.

    • Prepare serial dilutions of the test compound in the culture medium. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old medium and add 100 µL of the compound dilutions to the cells.

    • Incubate for a period relevant to the planned functional assays (e.g., 24 or 48 hours).

    • Add the viability reagent (e.g., 20 µL of MTS reagent) to each well and incubate for 1-4 hours.

    • Read the absorbance at 490 nm (for MTS) or luminescence (for CellTiter-Glo®).

  • Data Analysis:

    • Normalize the data: % Viability = (Signal of Treated Well / Signal of Vehicle Control Well) * 100.

    • Plot % Viability against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the CC₅₀ .

Data Interpretation and Presentation

The data generated should be summarized to provide a clear, at-a-glance profile of the compound.

Table 1: Summary of In Vitro Pharmacological Data

Parameterβ2-ARβ1-AR (Selectivity)Cell Line (e.g., A549)
Binding Affinity (Kᵢ, nM) Value from Protocol 1Value from counter-screenN/A
Functional Potency (EC₅₀, nM) Value from Protocol 2Value from counter-screenN/A
Functional Efficacy (% of Iso) Value from Protocol 2Value from counter-screenN/A
Cytotoxicity (CC₅₀, µM) N/AN/AValue from Protocol 3

Interpretation: An ideal profile for a promising hit would feature:

  • High Potency: Low nanomolar Kᵢ and EC₅₀ values at the β2-AR.

  • High Selectivity: A Kᵢ or EC₅₀ at the β2-AR that is at least 100-fold lower than at other receptors (e.g., β1-AR).

  • Low Toxicity: A high CC₅₀ value, resulting in a large therapeutic window (Selectivity Index = CC₅₀ / EC₅₀).

Conclusion and Future Directions

This guide outlines the critical first steps in the in vitro characterization of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid. By systematically evaluating its binding affinity, functional activity, selectivity, and cytotoxicity, researchers can rapidly ascertain whether this scaffold possesses intrinsic pharmacological activity worthy of a full-fledged drug discovery campaign. Positive results would warrant progression to more complex studies, including downstream signaling analysis, ADME profiling, and eventually, in vivo efficacy models.

References

  • Title: Process for the preparation of carmoterol and its intermediates.
  • Title: Process for preparing carmoterol.
Foundational

Pharmacokinetic Optimization of the[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic Acid Scaffold in Drug Discovery

Executive Summary The compound[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid (CAS 58898-54-7) is a highly versatile chemical scaffold utilized in the design of targeted therapeutics, ranging from VEGFR2 kinase i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid (CAS 58898-54-7) is a highly versatile chemical scaffold utilized in the design of targeted therapeutics, ranging from VEGFR2 kinase inhibitors to epigenetic bromodomain modulators[1]. While the rigid 3,4-dihydroquinolin-2(1H)-one core provides excellent hydrogen-bonding capabilities for target engagement, the free oxyacetic acid moiety presents distinct pharmacokinetic (PK) challenges, including rapid phase II clearance and limited membrane permeability. This technical guide provides an in-depth mechanistic analysis of the scaffold's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and outlines field-proven optimization strategies and self-validating experimental protocols for translating this building block into orally bioavailable drug candidates.

Physicochemical Properties and ADME Implications

The molecular architecture of[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid dictates its baseline pharmacokinetic behavior.

  • The Lactam Core : The 2-oxo-1,2,3,4-tetrahydroquinoline ring contains a cyclic amide (lactam) that acts as both a hydrogen bond donor (N-H) and acceptor (C=O). This motif is critical for anchoring molecules into kinase hinge regions or bromodomain binding pockets. However, the high topological polar surface area (TPSA) contributed by the lactam can restrict passive diffusion across lipophilic barriers like the blood-brain barrier (BBB) unless balanced by lipophilic side chains.

  • The Oxyacetic Acid Tail : The carboxylic acid group is fully ionized at physiological pH (7.4). While this ionization guarantees high aqueous solubility, it severely limits transcellular permeability. Consequently, the unmodified scaffold exhibits poor oral bioavailability ( F<10% ) and is rapidly cleared via renal excretion and hepatic conjugation.

Metabolic Pathways and Clearance Mechanisms

Understanding the biotransformation of this scaffold is essential for lead optimization. The primary metabolic liabilities are divided into Phase I and Phase II pathways.

  • Phase I Oxidation (CYP450) : The saturated C3-C4 bond of the tetrahydroquinoline ring is susceptible to cytochrome P450 (predominantly CYP3A4 and CYP2D6) mediated oxidation. This often results in hydroxylation at the C3 or C4 position, which can subsequently dehydrate to form the fully aromatic quinolin-2-one derivative.

  • Phase II Conjugation (UGT) : The most significant clearance mechanism for the unmodified scaffold is the rapid acyl glucuronidation of the free acetic acid moiety by Uridine 5'-diphospho-glucuronosyltransferases (UGTs). This conjugation drastically increases the molecule's hydrophilicity, leading to rapid biliary and renal clearance.

MetabolicPathway Scaffold [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid (Parent Scaffold) Phase1 Phase I Metabolism (CYP450 Oxidation) Scaffold->Phase1 CYP3A4/2D6 Phase2 Phase II Metabolism (UGT Conjugation) Scaffold->Phase2 UGTs Metabolite1 C3/C4 Hydroxylation (Aromatization) Phase1->Metabolite1 Metabolite2 Acyl Glucuronidation (Rapid Clearance) Phase2->Metabolite2

Metabolic pathways of the 2-oxo-1,2,3,4-tetrahydroquinoline-6-oxyacetic acid scaffold.

Pharmacokinetic Optimization Strategies

To overcome the high intrinsic clearance ( CLint​ ) of the parent scaffold, medicinal chemists employ specific structural modifications.

  • Amidation of the Oxyacetic Acid : Converting the free carboxylic acid into an amide or hydrazone completely blocks UGT-mediated acyl glucuronidation. For example, in the development of VEGFR2 inhibitors for glioblastoma, the oxyacetic acid was converted into a hydrazone, significantly improving the half-life and enabling the molecule to achieve therapeutic concentrations in vivo[2].

  • N-Alkylation of the Lactam : Methylation of the lactam nitrogen (forming 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline) removes a hydrogen bond donor, thereby decreasing TPSA and improving membrane permeability. This strategy was effectively utilized in the design of the TRIM24-BRPF1 bromodomain inhibitor IACS-9571, which achieved an oral bioavailability of 29% and a moderate clearance rate of 43 mL/min/kg[3].

  • Steric Shielding : Introducing bulky substituents (e.g., methyl groups) at the C3 or C4 positions of the quinoline ring sterically hinders CYP450 enzymes, reducing Phase I oxidative clearance.

PKOptimization Start High Clearance / Low Bioavailability (Free Carboxylic Acid) Mod1 Amidation/Hydrazone Formation (Blocks Glucuronidation) Start->Mod1 Mod2 N-Alkylation of Lactam (Improves Permeability) Start->Mod2 Mod3 C3/C4 Steric Shielding (Blocks CYP Oxidation) Start->Mod3 Candidate Optimized Lead Candidate (Increased t1/2, High PO Bioavailability) Mod1->Candidate Mod2->Candidate Mod3->Candidate

Structural optimization workflow to improve the pharmacokinetic profile of the scaffold.

Quantitative Pharmacokinetic Data

The following table summarizes the comparative pharmacokinetic parameters of the unmodified scaffold versus its optimized derivatives (e.g., N-methylated and amidated analogs) in rodent models[4],[2],[3].

Compound ClassModificationClearance ( CLp​ ) (L/h/kg)Volume of Distribution ( Vss​ ) (L/kg)Half-life ( t1/2​ ) (h)Oral Bioavailability ( F )
Parent Scaffold None (Free Acid)> 5.0 (High)0.8 - 1.2< 0.5< 5%
VEGFR2 Analogues Hydrazone Formation2.1 (Moderate)3.52.418%
Bromodomain Inhibitor (IACS-9571) N-Methylation + Sulfonamide2.58 (Moderate)2.10.729%
nNOS Inhibitor ((S)-35) Thiophene-2-carboximidamide> 6.0 (High)94.7 (Very High)3.1~60%

Self-Validating Experimental Protocols

To accurately assess the PK profile of derivatives based on the[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid scaffold, robust, self-validating assays must be employed. The causality behind these steps ensures that artifacts (e.g., chemical instability vs. enzymatic degradation) are isolated.

Protocol A: In Vitro Hepatic Microsomal Stability Assay

Purpose : To determine the intrinsic clearance ( CLint​ ) driven by Phase I (CYP450) and Phase II (UGT) enzymes.

  • Preparation : Prepare a 10 mM stock of the test compound in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4). Causality: Keeping the final DMSO concentration <0.1% prevents solvent-mediated inhibition of CYP enzymes.

  • Incubation Matrix : Mix the test compound with pooled human or rat liver microsomes (0.5 mg/mL protein concentration).

  • Self-Validation Controls :

    • Negative Control: Heat-inactivated microsomes (validates that degradation is strictly enzymatic, not chemical).

    • Positive Controls: Verapamil (rapid CYP clearance) and Diclofenac (rapid UGT clearance) to ensure batch enzymatic activity.

  • Reaction Initiation :

    • For Phase I: Add 1 mM NADPH.

    • For Phase II: Add 2 mM UDPGA and 25 µg/mL alamethicin (pore-forming peptide). Causality: Alamethicin permeabilizes the microsomal membrane, allowing UDPGA access to the lumenal UGT enzymes.

  • Quenching & Analysis : Extract aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 14,000 x g for 10 mins and analyze the supernatant via LC-MS/MS.

  • Data Processing : Calculate CLint​ based on the elimination rate constant ( k ) derived from the natural log of percentage remaining versus time.

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent IV/PO)

Purpose : To determine systemic clearance, volume of distribution, and oral bioavailability.

  • Formulation :

    • IV Dosing: Formulate at 1 mg/kg in 5% DMSO / 5% Solutol HS-15 / 90% Saline. Causality: Ensures complete dissolution to prevent micro-emboli and inaccurate clearance calculations.

    • PO Dosing: Formulate at 10 mg/kg in 0.5% Methylcellulose / 0.1% Tween-80. Causality: A suspension is acceptable for PO, mimicking solid oral dosage forms while ensuring uniform dosing.

  • Administration & Sampling : Administer to male Sprague-Dawley rats (n=3 per route). Collect serial blood samples (approx. 200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Extraction : Centrifuge blood at 3,000 x g for 10 minutes at 4°C. Extract plasma and precipitate proteins using a 1:3 ratio of plasma to cold acetonitrile (with internal standard).

  • Quantification : Analyze via UPLC-MS/MS using Multiple Reaction Monitoring (MRM). The area under the curve (AUC) is calculated using the linear trapezoidal rule. Bioavailability ( F ) is calculated as (AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

References

  • 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid - NextSDS. Source: nextsds.com.
  • Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors. Source: nih.gov.
  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Source: researchgate.net.
  • Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor. Source: nih.gov.

Sources

Exploratory

The Biological Versatility of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic Acid: A Technical Guide for Drug Discovery Professionals

Abstract The quinolinone scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities. This technical guide focuses on a specific derivative, [(2-Oxo-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinolinone scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities. This technical guide focuses on a specific derivative, [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid, a molecule of significant interest for its potential therapeutic applications. While direct, in-depth research on this particular compound is emerging, this guide synthesizes the current understanding of the broader class of 2-oxo-1,2,3,4-tetrahydroquinoline derivatives to provide a comprehensive framework for its investigation. We will delve into the synthesis, postulated biological activities based on structure-activity relationships of close analogs, and detailed experimental protocols to empower researchers in their exploration of this promising compound.

Introduction: The 2-Oxo-1,2,3,4-tetrahydroquinoline Core - A Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline moiety is a recurring structural motif in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] This heterocyclic system is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological effects. These activities include anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3] The 2-oxo substitution on this core, creating a quinolinone, further refines its interaction with biological systems, often enhancing potency and selectivity.

The substitution pattern on the quinolinone ring system plays a critical role in defining the specific biological activity.[2][4] In particular, modifications at the 6-position of the benzene ring have been shown to be a key determinant of the pharmacological profile.[5][6] This guide specifically examines the introduction of an oxy-acetic acid group at this position, a modification that can significantly influence properties such as solubility, and interactions with target proteins.

Synthesis of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic Acid

The synthesis of the title compound can be approached through a multi-step process, beginning with the formation of the core 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, followed by etherification to introduce the acetic acid moiety.

Synthesis of the Precursor: 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone

A robust method for the synthesis of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone has been described in the patent literature.[7] The process involves the reaction of a p-alkoxyaniline with 3-chloropropionyl chloride to form an N-(4-alkoxyphenyl)-3-chloropropanamide intermediate. This intermediate then undergoes an intramolecular cyclization catalyzed by palladium chloride to yield the desired 6-hydroxy-3,4-dihydro-2(1H)-quinolinone.[7]

Experimental Protocol: Synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone[7]

  • Acylation: To a solution of p-methoxyaniline in an appropriate solvent, add 3-chloropropionyl chloride dropwise at a controlled temperature.

  • Cyclization: The resulting N-(4-methoxyphenyl)-3-chloropropanamide is dissolved in an organic solvent, and palladium chloride is added as a catalyst. The reaction mixture is heated under pressure.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization to yield 6-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Etherification to Yield [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic Acid

The final step involves the etherification of the hydroxyl group at the 6-position with an acetic acid derivative. A common method for this transformation is the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis

  • Deprotonation: Treat 6-hydroxy-3,4-dihydro-2(1H)-quinolinone with a suitable base (e.g., sodium hydride) in an aprotic polar solvent (e.g., dimethylformamide) to form the corresponding phenoxide.

  • Nucleophilic Substitution: Add a haloacetic acid ester (e.g., ethyl bromoacetate) to the reaction mixture and stir at an appropriate temperature until the reaction is complete.

  • Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final product, [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid.

  • Purification: The final compound is purified by recrystallization or column chromatography.

Synthesis p_anisidine p-Anisidine intermediate_1 N-(4-methoxyphenyl)-3- chloropropanamide p_anisidine->intermediate_1 Acylation chloropropionyl_chloride 3-Chloropropionyl Chloride chloropropionyl_chloride->intermediate_1 precursor 6-Hydroxy-3,4-dihydro- 2(1H)-quinolinone intermediate_1->precursor Intramolecular Cyclization (PdCl2) final_product [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid precursor->final_product Williamson Ether Synthesis & Hydrolysis haloacetate Haloacetic acid ester haloacetate->final_product

Caption: Workflow for assessing anti-inflammatory activity.

Conclusion

[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related quinolinone derivatives, it is plausible that this compound possesses significant anticancer and anti-inflammatory properties. The provided synthetic strategies and experimental protocols offer a clear path for researchers to further investigate its biological activities and elucidate its mechanisms of action. Future studies are warranted to fully characterize the pharmacological profile of this intriguing molecule and to explore its potential in a clinical setting.

References

  • Quinolines: the role of substitution site in antileishmanial activity. (2025). Frontiers in Chemistry. [Link]

  • Quinolines: the role of substitution site in antileishmanial activity. (2025). PMC. [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. [Link]

  • A Review On Substitution Quinoline Derivatives and its Biological Activity. (2021). International Journal of Research in Engineering, Science and Management. [Link]

  • A Review On Substitution Quinoline Derivatives and its Biological Activity. (2021). International Journal of Research in Engineering, Science and Management. [Link]

  • Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. (2021). PMC. [Link]

  • Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone. (Patent).
  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. (2024). PMC. [Link]

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (2021). PMC. [Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. (2012). MDPI. [Link]

  • Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. ResearchGate. [Link]

  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. [Link]

  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. (2021). MDPI. [Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (2021). PMC. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Synthesis and anti-inflammatory activity of some [4,6-(4-substituted aryl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid derivatives. (2004). PubMed. [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025). Hrčak. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. (2010). PubMed. [Link]

  • Synthesis and In Vitro and Silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives. ResearchGate. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. [Link]

  • 3-(2-Oxo-2-phenylethylidene)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one (compound 1), a novel potent Nrf2/ARE inducer, protects against DSS-induced colitis via inhibiting NLRP3 inflammasome. (2016). PubMed. [Link]

  • Anti-inflammatory effect of 3,4-oxo-isopropylidene-shikimic acid on acetic acid-induced colitis in rats. (2012). PubMed. [Link]

  • Anti-inflammatory action of new hybrid N-acyl-di[5][8]thiolo-[3,4-c]quinoline-1-thione. ResearchGate. [Link]

  • Non‐steroidal antiinflammatory agents. VI. Synthesis of 10‐oxo‐5H‐pyrrolo[1,2‐b]isoquinoline‐3‐acetic Acid, a conformationally restricted analogue of tolmetin. ResearchGate. [Link]

Sources

Foundational

Thermodynamic Profiling and Physicochemical Characterization of[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic Acid

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound Identity: CAS 58898-54-7 | Formula: C₁₁H₁₁NO₄ | MW: 221.21 g/mol [1, 2] Executive Summary In the synthesis of complex...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound Identity: CAS 58898-54-7 | Formula: C₁₁H₁₁NO₄ | MW: 221.21 g/mol [1, 2]

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly phosphodiesterase (PDE) inhibitors and monoamine receptor modulators—[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid serves as a critical functionalized intermediate. As a Senior Application Scientist, I frequently observe that the downstream success of amide couplings, esterifications, and crystallizations relies heavily on a rigorous understanding of the intermediate's thermodynamic properties.

This whitepaper provides an in-depth technical guide to the structural thermodynamics, ionization behavior, and phase-equilibrium properties of this compound. By moving beyond basic structural analysis, we will establish a self-validating framework for its physicochemical characterization, ensuring robust scalability in process chemistry.

Structural Thermodynamics & Molecular Interactions

The thermodynamic behavior of[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid is governed by two distinct structural motifs:

  • The 3,4-Dihydroquinolin-2(1H)-one Core: The cyclic amide (lactam) acts as both a hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, this drives the formation of strong intermolecular hydrogen-bonded ribbons, resulting in a high crystal lattice energy ( ΔHfus​ ) and a consequently elevated melting point.

  • The Aryloxyacetic Acid Moiety: The ether oxygen attached directly to the aromatic ring exerts competing electronic effects. While it donates electron density to the ring via resonance (+R effect), it acts as an inductive electron-withdrawing group (-I effect) toward the acetic acid side chain. Because the carboxylate carbon is insulated from the aromatic resonance system by the methylene bridge, the inductive withdrawal dominates. This stabilizes the conjugate base, lowering the pKa​ relative to standard aliphatic carboxylic acids.

Quantitative Data Summary

The table below summarizes the core thermodynamic and physicochemical parameters that dictate the compound's behavior in solution and solid states.

PropertyValue / DescriptorThermodynamic Significance
Molecular Formula C₁₁H₁₁NO₄Defines baseline molecular weight (221.21 g/mol ) [2].
Predicted pKa​ ~ 3.1 - 3.3Dictates ionization state; highly soluble at pH > 4.5 due to carboxylate formation.
Hydrogen Bond Donors 2 (Lactam N-H, Acid O-H)Drives high crystal lattice energy; requires polar/protic solvents for disruption.
Hydrogen Bond Acceptors 4 (Carbonyls, Ether O)Facilitates solvation in polar aprotic solvents (e.g., DMSO, DMF).
LogP (Predicted) ~ 1.8 - 2.2Indicates moderate lipophilicity; favors the organic phase during acidic aqueous workups.

Self-Validating Experimental Protocols

To generate reliable thermodynamic data, experimental protocols must contain internal validation mechanisms. The following methodologies are designed to prevent common analytical artifacts, such as pseudo-polymorphic transitions or cosolvent precipitation.

Thermodynamic_Workflow cluster_0 Solid-State Characterization cluster_1 Solution-State Characterization Start Compound 58898-54-7 Solid Powder DSC DSC / TGA Analysis Start->DSC pKa Potentiometric Titration (Cosolvent Extrapolation) Start->pKa Polymorph Define Enthalpy of Fusion (ΔH_fus) & Melting Point (T_m) DSC->Polymorph Heat/Cool Cycle Solubility Shake-Flask Method (pH 1.2 to 7.4) pKa->Solubility Informs buffer selection

Fig 1: Thermodynamic characterization workflow for solid and solution-state properties.

Protocol 1: Yasuda-Shedlovsky Potentiometric Titration ( pKa​ )

Because the unionized form of the aryloxyacetic acid has poor aqueous solubility, direct aqueous titration often leads to precipitation, which invalidates the Nernstian response of the pH electrode.

  • Preparation: Prepare a series of methanol/water mixtures (e.g., 20%, 30%, 40%, 50% MeOH v/v) containing 0.15 M KCl to maintain constant ionic strength.

  • Calibration: Calibrate the pH electrode using Gran's plot method in each mixed solvent system to ensure accurate activity coefficient measurements [3].

  • Titration: Dissolve 2-3 mg of the compound in 10 mL of the mixed solvent. Titrate with standardized 0.1 M KOH using an automated potentiometric titrator.

  • Causality & Validation: Plot the apparent pKa​ ( psKa​ ) against the inverse dielectric constant ( 1/ϵ ) of the solvent mixtures. Extrapolate the linear regression to the 1/ϵ of pure water (0.0127 at 25°C). This Yasuda-Shedlovsky extrapolation yields the true aqueous thermodynamic pKa​ without the confounding variable of precipitation.

Protocol 2: Shake-Flask Phase Equilibrium (pH-Dependent Solubility)
  • Buffer Preparation: Prepare USP standard buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).

  • Equilibration: Add an excess of the solid compound to 5 mL of each buffer in sealed glass vials. Sonicate for 10 minutes to disperse aggregates.

  • Incubation: Place vials in a shaking water bath at 25.0 ± 0.1 °C for 48 hours.

  • Causality & Validation: To prove that true thermodynamic equilibrium has been reached, sample the suspension at 24 hours and 48 hours. Centrifuge aliquots at 10,000 rpm for 15 minutes to separate the solid phase, then analyze the supernatant via HPLC-UV. Validation gate: If the 24h and 48h concentrations match within ≤5% , equilibrium is confirmed. Furthermore, the residual solid pellet must be analyzed by X-ray Powder Diffraction (XRPD) to ensure no polymorphic transformation or hydrate formation occurred during the equilibration process.

Protocol 3: Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

  • Causality & Validation: Use a pinholed lid. Aryloxyacetic acids synthesized via standard etherification routes often trap residual crystallization solvents (e.g., ethanol, water) within the crystal lattice. A pinhole allows these volatiles to escape during heating, preventing endothermic vaporization from overlapping with and distorting the true melting endotherm.

  • Thermal Cycle: Heat from 25°C to 250°C at 10°C/min under a dry nitrogen purge (50 mL/min). Integrate the melting peak to determine the onset temperature ( Tm​ ) and the enthalpy of fusion ( ΔHfus​ ).

Process Chemistry Implications

Understanding the thermodynamic free energy ( ΔG ) of this compound is essential for designing efficient downstream coupling reactions. When coupling the carboxylic acid to an amine to form an API, the direct reaction is thermodynamically unfavorable (endergonic).

Reaction_Thermodynamics Reactant Ground State Aryloxyacetic Acid + Unreacted Amine Activated Transition State O-Acylisourea Active Ester (High ΔG) Reactant->Activated + EDC/HOBt (Endergonic Activation) Product Thermodynamic Sink Amide Product + Urea Byproduct (Low ΔG) Activated->Product + Nucleophilic Attack (Exergonic Resolution)

Fig 2: Free energy landscape and thermodynamic driving forces during amide coupling.

To overcome the high activation energy barrier, coupling reagents (such as EDC/HOBt or HATU) must be used. These reagents convert the thermodynamically stable aryloxyacetic acid into a highly reactive O-acylisourea or active ester intermediate. The subsequent nucleophilic attack by the amine is highly exergonic, driving the reaction forward into the deep thermodynamic sink of the stable amide bond [4]. Because the compound's pKa​ is relatively low (~3.2), the carboxylate is easily formed in the presence of mild organic bases (like DIPEA), facilitating rapid reaction with the coupling reagent.

References

  • PubChem. "2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetic acid - Compound Summary". National Center for Biotechnology Information. URL:[Link]

  • Avdeef, A. "Physicochemical profiling (solubility, permeability and charge state)". Current Topics in Medicinal Chemistry, 2001. URL: [Link]

  • International Union of Pure and Applied Chemistry (IUPAC). "Glossary of Terms Used in Physical Organic Chemistry". URL: [Link]

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid

An In-Depth Guide to the Synthesis of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic Acid Authored by: A Senior Application Scientist Abstract This application note provides a comprehensive, two-step protocol for the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic Acid

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid. The 1,2,3,4-tetrahydroquinolin-2-one core is a significant scaffold in medicinal chemistry, notably forming the basis of drugs such as Cilostazol, which is used to treat intermittent claudication.[1][2] The target compound of this protocol is a valuable intermediate for creating more complex derivatives for drug discovery and development. The synthesis begins with the formation of the key intermediate, 6-hydroxy-3,4-dihydroquinolin-2(1H)-one, via an intramolecular Friedel-Crafts reaction. This is followed by a Williamson ether synthesis to append the acetic acid moiety. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, mechanistic insights, and practical advice for a successful synthesis.

Introduction and Synthetic Strategy

The synthesis of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid is efficiently achieved in two primary stages. This strategy was designed for clarity, high yield, and the use of well-established, reliable chemical transformations.

  • Stage 1: Synthesis of 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Intermediate 1). This stage involves an intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide. The use of a strong Lewis acid, such as aluminum chloride (AlCl₃), catalyzes the cyclization to form the dihydroquinolinone ring. The reaction conditions also facilitate the cleavage of the methoxy ether, yielding the desired phenolic hydroxyl group. This method is advantageous due to its efficiency in constructing the heterocyclic core.[1]

  • Stage 2: O-Alkylation via Williamson Ether Synthesis. The phenolic hydroxyl group of Intermediate 1 is alkylated using a haloacetic acid derivative. This classic Sₙ2 reaction proceeds by deprotonating the phenol with a base to form a highly nucleophilic phenoxide ion, which then attacks the electrophilic carbon of chloroacetic acid.[3][4] This method is one of the most reliable and versatile for forming ether linkages.[4]

The overall synthetic pathway is illustrated below.

Synthetic_Workflow Start N-(4-methoxyphenyl)- 3-chloropropionamide Intermediate 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one Start->Intermediate  Step 1: Intramolecular  Friedel-Crafts Alkylation  (AlCl₃) Final [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid Intermediate->Final  Step 2: Williamson  Ether Synthesis  (ClCH₂COOH, NaOH)

Caption: Overall two-step synthetic workflow.

Stage 1: Synthesis of 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one

Principle and Mechanism

This reaction is a Lewis acid-catalyzed electrophilic aromatic substitution. Aluminum chloride coordinates with the amide carbonyl, enhancing the electrophilicity of the chloropropionyl group. This facilitates an intramolecular attack by the electron-rich methoxy-substituted benzene ring to form the six-membered heterocyclic ring. The high temperature and presence of the Lewis acid subsequently effect the dealkylation of the methoxy group to the free phenol.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-(4-methoxyphenyl)-3-chloropropionamide≥98% Purity(Typical)Starting Material
Aluminum Chloride (AlCl₃), Anhydrous≥99% Purity(Typical)Lewis Acid Catalyst (Moisture-sensitive)
Water, DeionizedN/AN/AFor workup and washing
Sodium Borohydride (NaBH₄)≥98% Purity(Typical)For reductive purification
Hydrochloric Acid (HCl), ConcentratedACS Grade(Typical)For pH adjustment (if needed)
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with a gas outlet to a scrubber (for HCl gas), add anhydrous aluminum chloride (4.0 equivalents). Caution: AlCl₃ reacts violently with moisture; perform this step in a fume hood under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Slowly and carefully add N-(4-methoxyphenyl)-3-chloropropionamide (1.0 equivalent) to the aluminum chloride. An exothermic reaction will occur. Control the addition rate to maintain the initial temperature below 60°C.

  • Heating: Once the addition is complete, heat the reaction mixture to 150-160°C. Maintain this temperature with vigorous stirring for 2-3 hours. The mixture will become a dark, viscous slurry. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired (a challenging but feasible method involves quenching a small aliquot in ice-water and extracting with ethyl acetate).

  • Quenching: After the reaction is complete, cool the mixture to room temperature (<40°C). In a separate, large beaker, prepare a mixture of crushed ice and water. Under vigorous stirring in a fume hood , slowly and carefully pour the reaction mixture onto the ice-water. This is a highly exothermic process that will release significant amounts of HCl gas.

  • Reductive Workup: To the resulting aqueous slurry, add sodium borohydride (approx. 0.1 equivalents) in small portions. This step helps to reduce colored impurities, often resulting in the slurry turning from gray or brown to a white or off-white color.[2]

  • Isolation: Cool the mixture in an ice bath to facilitate precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Dry the collected solid in a vacuum oven at 60-70°C to a constant weight to yield 6-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Expected Results
  • Yield: 75-85%

  • Appearance: Off-white to light tan solid

  • Purity (by HPLC): >98%

Stage 2: Synthesis of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic Acid

Principle and Mechanism

This reaction is a classic Williamson ether synthesis, which proceeds via an Sₙ2 mechanism. The phenolic proton of the quinolinone is acidic and is readily removed by a strong base like sodium hydroxide to form a sodium phenoxide intermediate. This phenoxide is a potent nucleophile that attacks the electrophilic α-carbon of chloroacetic acid, displacing the chloride leaving group to form the new carbon-oxygen bond of the ether.

Williamson_Ether_Synthesis cluster_0 Step A: Deprotonation cluster_1 Step B: SN2 Attack Phenol Quinolinone-OH Phenoxide Quinolinone-O⁻Na⁺ Phenol->Phenoxide + Base NaOH Base->Phenoxide Water H₂O Phenoxide->Water + Nucleophile Quinolinone-O⁻ Product Quinolinone-O-CH₂COOH Nucleophile->Product + Electrophile Cl-CH₂COOH Electrophile->Product LeavingGroup Cl⁻ Product->LeavingGroup +

Caption: Mechanism of the Williamson ether synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Hydroxy-3,4-dihydroquinolin-2(1H)-one>98%(From Step 1)Starting Material
Sodium Hydroxide (NaOH)ACS Grade(Typical)Base
Chloroacetic Acid≥99%(Typical)Alkylating Agent (Toxic, Corrosive)
Water, DeionizedN/AN/ASolvent and for workup
Hydrochloric Acid (HCl), 2MLab Grade(Typical)For acidification
Step-by-Step Experimental Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (2.5 equivalents) in deionized water.

  • Phenoxide Formation: To this basic solution, add 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (1.0 equivalent) and stir until fully dissolved.

  • Alkylation: Add a solution of chloroacetic acid (1.2 equivalents) dissolved in a minimum amount of water to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 100-105°C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase), observing the disappearance of the starting material spot.

  • Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Slowly and with stirring, add 2M hydrochloric acid to the solution until the pH is approximately 2-3. This will protonate the carboxylate and precipitate the product.

  • Isolation: Cool the acidified mixture in an ice bath for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven at 60-70°C to a constant weight. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.

Expected Results
  • Yield: 80-90%

  • Appearance: White to off-white crystalline solid

  • Purity (by HPLC): >99%

Safety and Handling

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • Chloroacetic Acid: Toxic and corrosive. Can cause severe skin burns and eye damage. Handle with extreme care in a fume hood using appropriate PPE.

  • Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl): Corrosive. Avoid contact with skin and eyes.

  • General Precautions: All steps should be performed in a well-ventilated fume hood. The quenching of the Friedel-Crafts reaction mixture releases HCl gas and must be done with caution.

Troubleshooting

IssuePossible CauseRecommended Solution
Stage 1: Low or No Yield Inactive AlCl₃ due to moisture exposure.Use fresh, anhydrous AlCl₃ from a sealed container. Ensure all glassware is oven-dried and run the reaction under an inert atmosphere.
Incomplete reaction.Increase reaction time or temperature slightly (e.g., to 165°C). Confirm starting material quality.
Stage 2: Incomplete Alkylation Insufficient base.Ensure at least 2 equivalents of NaOH are used to neutralize both the phenolic proton and the chloroacetic acid.
Low reaction temperature or insufficient time.Ensure the mixture is at a full reflux and extend the reaction time, monitoring by TLC.
Product is Oily or Impure Incomplete precipitation during acidification.Ensure pH is sufficiently low (~2) and cool for an adequate time. Consider adding a co-solvent to aid crystallization.
Presence of unreacted starting material or byproducts.Purify the final product by recrystallization from a suitable solvent like an ethanol/water mixture.

References

  • MDPI. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Available at: [Link]

  • Bunce, R. A., et al. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Available at: [Link]

  • Google Patents. (n.d.). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. (n.d.). WO2005009936A1 - Alkylation catalyst and method for making alkylated phenols.
  • Google Patents. (n.d.). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • ResearchGate. (n.d.). A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone. Available at: [Link]

  • ResearchGate. (2025). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. Available at: [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]

  • Comptes Rendus de l'Académie des Sciences. (2011). Hydrothermal alkylation of phenols with alcohols in diluted acids. Available at: [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • Google Patents. (n.d.). CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.
  • MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • QuickCompany. (n.d.). An Improved Process For Alkylation Of Phenols. Available at: [Link]

  • Patsnap. (2019). Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone. Available at: [Link]

  • ResearchGate. (n.d.). The α-C alkylation of phenols with alcohols catalyzed by TiO2-A Reaction conditions. Available at: [Link]

Sources

Application

Application Note:[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid in Advanced API Synthesis and Drug Discovery

Executive Summary & Scope The compound [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid (CAS: 58898-54-7) is a highly versatile active pharmaceutical ingredient (API) intermediate[1][2]. It features a privileged 3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The compound [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid (CAS: 58898-54-7) is a highly versatile active pharmaceutical ingredient (API) intermediate[1][2]. It features a privileged 3,4-dihydroquinolin-2(1H)-one core—a structural motif central to several blockbuster drugs, including the phosphodiesterase 3 (PDE3) inhibitor cilostazol and the atypical antipsychotic aripiprazole[3][4].

For drug development professionals, this intermediate offers a critical bifunctional advantage: the rigid lactam ring serves as a potent hydrogen-bond donor/acceptor for target binding, while the flexible oxyacetic acid moiety provides a highly reactive handle for chemoselective amidation and esterification. This guide details the mechanistic rationale, physicochemical profiling, and self-validating synthetic protocols required to leverage this intermediate in the generation of novel targeted therapeutics, including PROTACs (Proteolysis Targeting Chimeras) and next-generation PDE inhibitors.

Physicochemical Profiling

Understanding the physicochemical baseline of the intermediate is essential for optimizing reaction conditions, particularly regarding solvent selection and purification strategies.

PropertyValue / Description
Chemical Name 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid[2]
CAS Number 58898-54-7[2]
Molecular Formula C11H11NO4[2]
Molecular Weight 221.21 g/mol [5]
Monoisotopic Mass 221.0688 Da[6]
Detected Adducts (MS) [M+H]+ 222.07, [M-H]- 220.06[6]
Solubility Soluble in DMF, DMSO, and basic aqueous solutions; poorly soluble in DCM and Hexanes.

Mechanistic Insights: The Bifunctional Advantage

The Pharmacodynamic Role of the Lactam Core

The 3,4-dihydroquinolin-2(1H)-one scaffold is not merely a structural spacer; it actively participates in target engagement. In PDE3 inhibitors, the lactam carbonyl and nitrogen interact with the catalytic pocket of the enzyme, preventing the degradation of cyclic adenosine monophosphate (cAMP)[4]. This triggers a downstream phosphorylation cascade via Protein Kinase A (PKA), ultimately leading to vasodilation and the inhibition of platelet aggregation[4][7].

The Synthetic Role of the Oxyacetic Acid Linker

The ether linkage at the 6-position extends the pharmacophore into solvent-exposed regions of target proteins. The terminal carboxylic acid allows for rapid library generation via amide bond formation. Crucially, the lactam nitrogen is sterically hindered and electronically deactivated (non-nucleophilic) under standard coupling conditions, allowing for chemoselective O-alkylation or N-amidation at the acetic acid tail without requiring protecting groups on the core ring[8].

Pathway A Dihydroquinolinone Derivative (Active API) B Phosphodiesterase 3 (PDE3) Inhibition A->B Binds Catalytic Site C Increased Intracellular cAMP B->C Prevents Degradation D PKA Activation C->D Phosphorylation Cascade E Platelet Aggregation Inhibition & Vasodilation D->E Physiological Response

Caption: Pharmacodynamic signaling pathway of dihydroquinolinone-derived PDE3 inhibitors.

Synthetic Workflows & Protocols

The following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) and causality-driven steps to ensure high fidelity in library generation.

Protocol A: Chemoselective Amidation via EDC/HOBt (Library Generation)

This protocol is optimized for coupling the intermediate with various aliphatic and aromatic amines to generate drug-like analogs.

  • Causality of Reagent Choice: EDC/HOBt is selected over harsh chlorinating agents (like SOCl2) to prevent unwanted side reactions at the lactam core. HOBt forms an active ester that suppresses the formation of unreactive N-acylurea byproducts, ensuring high yields[8].

  • Causality of Solvent: Anhydrous DMF is utilized because the hydrogen-bonding network of the lactam core renders the intermediate insoluble in standard non-polar solvents.

Step-by-Step Methodology:

  • Preparation: Suspend[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid (1.0 eq, 500 mg) in anhydrous DMF (10 mL) under an inert N2 atmosphere.

  • Activation: Cool the mixture to 0 °C. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes to allow the formation of the OBt-active ester.

  • Coupling: Add the target amine (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise. The addition of DIPEA neutralizes the HCl salt of EDC and ensures the amine remains in its nucleophilic free-base form. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation (IPC): Sample 10 µL of the reaction mixture, dilute in MeOH, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 222.07 [M+H]+)[6] is entirely consumed and replaced by the product mass.

  • Self-Validating Workup:

    • Quench the reaction with ice-cold water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Wash the combined organic layers with 1M HCl (removes unreacted amine and DIPEA).

    • Wash with saturated aqueous NaHCO3 (removes unreacted starting carboxylic acid and HOBt).

    • Wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. This orthogonal washing sequence guarantees that only the neutral amide product remains.

Protocol B: PROTAC Linker Conjugation via HATU

When synthesizing E3 ligase binders (PROTACs), the amines are often sterically hindered or attached to long, complex PEGylated linkers.

  • Causality of Reagent Choice: HATU generates a highly reactive HOAt ester, which is vastly superior to EDC/HOBt for coupling sterically hindered amines and operates efficiently under milder conditions[8].

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate (1.0 eq) and the target-linker-amine (1.0 eq) in anhydrous DMSO (0.1 M concentration).

  • Activation & Coupling: Add HATU (1.1 eq) followed by DIPEA (3.0 eq). Stir at room temperature for 2–4 hours.

  • Purification: Due to the high polarity of PROTAC molecules, bypass traditional liquid-liquid extraction. Filter the reaction mixture through a 0.45 µm PTFE syringe filter and purify directly via Preparative Reverse-Phase HPLC (C18 column, Gradient: 5% to 95% MeCN in H2O with 0.1% TFA).

Data Presentation: Optimization of Coupling Conditions

To guide process chemists in scaling up these reactions, the following table summarizes the quantitative optimization data for the amidation of the intermediate with a standard secondary amine (e.g., piperidine).

Coupling Reagent SystemSolventBaseTemp (°C)Time (h)Conversion (%)Impurity Profile
EDC·HCl / HOBt DMFDIPEA2512>95%Very clean; easily removed byproducts.
HATU DMSODIPEA253>98%Trace tetramethylurea; requires HPLC.
DCC / DMAP DCM/DMFNone2524~70%High DCU precipitation; difficult filtration.
SOCl2 (Acyl Chloride) DCMTEA0 to 256~40%Significant degradation/N-acylation of lactam.

Workflow Visualization

G A [(2-Oxo-1,2,3,4-tetrahydroquinolin- 6-yl)oxy]acetic acid (API Intermediate) B Amidation (EDC/HOBt or HATU) A->B Amines C Esterification (Alkyl Halides/Base) A->C Alcohols D PDE3 Inhibitor Analogs B->D Bulky Aliphatic Amines E Atypical Antipsychotic Derivatives B->E Piperazine Derivatives F E3 Ligase Binders (PROTACs) B->F Target Ligand-Linker C->D

Caption: Synthetic workflow from intermediate to diverse API classes.

References

  • NextSDS. 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide; acetic acid — Chemical Substance Information. Available at: [Link]

  • NextSDS. 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid — Chemical Substance Information. Available at:[Link]

  • PubChemLite. 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetic acid. Available at:[Link]

  • Schrör, K. (2002). The pharmacology of cilostazol. Diabetes, Obesity and Metabolism, 4(S2), S14-S19. Available at:[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: Quantitative Analysis of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid in Human Plasma by LC-MS/MS

Abstract This document provides a comprehensive, step-by-step guide for the sensitive and selective quantification of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid in human plasma. The method employs a straight...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step guide for the sensitive and selective quantification of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid in human plasma. The method employs a straightforward protein precipitation extraction technique followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical method. All procedural choices are explained to provide a clear understanding of the underlying scientific principles, ensuring method robustness and transferability. This method is developed in accordance with the principles outlined in the FDA M10 Bioanalytical Method Validation guidance.[1][2]

Introduction and Analyte Properties

[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid is a small molecule containing a quinolone core structure. Accurate quantification of such compounds in biological matrices is essential for pharmacokinetic (PK) and drug metabolism studies during drug discovery and development.[3] The presence of a carboxylic acid functional group makes the analyte highly suitable for negative mode electrospray ionization (ESI), which forms the basis of this highly selective LC-MS/MS method.

Analyte Physicochemical Properties & Predicted MS Behavior:

PropertyValue / PredictionRationale & Implication for Analysis
Chemical Formula C₁₁H₁₁NO₄Used for exact mass calculation.
Monoisotopic Mass 221.0688 DaThe exact mass of the neutral molecule.
Predicted Precursor Ion [M-H]⁻ = 220.0610 m/z The carboxylic acid group is the most acidic site and will readily deprotonate in the ESI source, making negative ion mode the preferred polarity for high sensitivity.[4]
Predicted Fragmentation Neutral loss of CO₂ (44 Da)A common fragmentation pathway for deprotonated carboxylic acids, leading to a stable product ion suitable for Multiple Reaction Monitoring (MRM).[5]

Overall Analytical Workflow

The entire process, from sample receipt to final data output, is streamlined for high-throughput analysis. The workflow is designed to minimize sample handling, reduce potential sources of error, and ensure high reproducibility.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Human Plasma Sample (Spiked with Analyte & IS) PPT Protein Precipitation (3:1 Acetonitrile) Sample->PPT Filter Centrifuge / Filter PPT->Filter LC UPLC Separation (C18 Column) Filter->LC Supernatant Injection MS MS/MS Detection (ESI-, MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quant Concentration Calculation Calibration->Quant

Caption: High-level workflow from sample preparation to final quantification.

Detailed Experimental Protocols

Internal Standard (IS) Selection and Preparation

Rationale: An internal standard is critical for correcting variability during sample preparation and analysis.[6][7] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it shares near-identical chemical and physical properties.[7][8] If a SIL-IS is unavailable, a structural analog with similar chromatographic retention and ionization response may be used.[9] For this protocol, we will proceed assuming a SIL-IS, [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid-¹³C₂,¹⁵N, is available.

  • IS Stock Solution: Prepare a 1.0 mg/mL stock solution of the IS in DMSO.

  • IS Working Solution: Dilute the stock solution in 50:50 acetonitrile/water to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Preparation of Calibration Standards and Quality Controls (QCs)
  • Analyte Stock Solution: Prepare a 1.0 mg/mL stock solution of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid in DMSO.

  • Spiking Solutions: Create a series of intermediate spiking solutions by serially diluting the analyte stock solution in 50:50 acetonitrile/water.

  • Calibration Curve & QCs: Spike control human plasma with the appropriate spiking solution (typically 5% of the final volume) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL and at least three levels of QC samples (e.g., Low, Mid, High).

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid, simple, and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and damage the LC column.[10][11] Acetonitrile is chosen as the precipitating solvent because it efficiently denatures proteins and the resulting supernatant is compatible with direct injection onto a reversed-phase LC column.[12] A 3:1 solvent-to-plasma ratio is optimal for complete protein removal.[12]

Protocol:

  • Aliquot 50 µL of each plasma sample (unknowns, calibration standards, QCs) into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Add 150 µL of the IS Working Solution (100 ng/mL IS in acetonitrile) to each sample.

  • Vortex mix thoroughly for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

Rationale: A C18 reversed-phase column is selected for its excellent retention and separation of small, moderately polar molecules.[13] A fast gradient using formic acid as a mobile phase modifier is employed. While counterintuitive for negative mode, low concentrations of weak acids like formic or acetic acid can sometimes improve peak shape and even enhance sensitivity in negative ESI mode for certain analytes.[14][15]

ParameterCondition
System UPLC/HPLC System
Column C18 Column (e.g., 50 mm x 2.1 mm, 2.6 µm)[16]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temp 40 °C
Run Time 4.0 minutes

Gradient Program:

Time (min) %B
0.0 5
2.5 95
3.0 95
3.1 5

| 4.0 | 5 |

Mass Spectrometry (MS) Method

Rationale: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for its superior sensitivity and selectivity.[3] Ionization is performed in negative ESI mode due to the acidic nature of the analyte.[4] Source parameters must be optimized to ensure efficient desolvation and ionization.

Optimized MS Parameters:

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.0 kV
Source Temperature 150 °C
Desolvation Temp 450 °C
Desolvation Gas Flow 800 L/hr

| Cone Gas Flow | 50 L/hr |

MRM Transitions & Fragmentation: The specific MRM transitions must be determined by infusing a standard solution of the analyte and its SIL-IS into the mass spectrometer. A precursor ion scan (Q1 scan) confirms the mass of the [M-H]⁻ ion, followed by a product ion scan (MS/MS) to identify the most stable and abundant fragment ions.

Fragmentation cluster_CID Collision-Induced Dissociation (CID) Precursor Precursor Ion [(C₁₁H₁₀NO₄)]⁻ m/z 220.1 Precursor->Collision Product1 Quantifier Ion Loss of CO₂ [M-H-CO₂]⁻ m/z 176.1 Collision->Product1  Collision Energy (eV) Product2 Qualifier Ion Other Fragment m/z 132.1 Collision->Product2  Collision Energy (eV)

Caption: Predicted fragmentation pathway for the analyte in negative ESI mode.

Optimized MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell (s) Cone (V) Collision (eV)
Analyte (Quantifier) 220.1 176.1 0.05 35 18
Analyte (Qualifier) 220.1 132.1 0.05 35 24

| SIL-IS | 224.1 | 180.1 | 0.05 | 35 | 18 |

(Note: Cone Voltage and Collision Energy values are instrument-dependent and must be empirically optimized.)

Data Analysis and Acceptance Criteria

  • Integration: Integrate the chromatographic peaks for the analyte and IS MRM transitions using the appropriate software.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards.

  • Regression: Apply a linear regression with a 1/x² weighting factor.

  • Quantification: Determine the concentration of the analyte in QC and unknown samples by back-calculating from the regression equation.

Acceptance Criteria (per FDA M10 Guidance): [1][2][17]

  • Calibration Curve: The correlation coefficient (r²) should be ≥ 0.99. At least 75% of the standards must be within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ).

  • Accuracy & Precision: The mean concentration of QC samples at each level should be within ±15% of the nominal value. The coefficient of variation (CV) should not exceed 15%.

References

  • LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. (2023). PMC. Available at: [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). PMC. Available at: [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. Available at: [Link]

  • LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. (2025). MDPI. Available at: [Link]

  • 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid. PubChem - NIH. Available at: [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Available at: [Link]

  • Development of a High-Throughput LC–MS Assay for Drugs of Abuse from Biological Matrices. LCGC International. Available at: [Link]

  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (2022). MDPI. Available at: [Link]

  • SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. (2025). ACS Publications. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA. Available at: [Link]

  • 2-oxo-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid. NextSDS. Available at: [Link]

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? (2012). PMC. Available at: [Link]

  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. (2008). Analytical Chemistry - ACS Publications. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Lambda Therapeutic Research. Available at: [Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES. (1966). Canadian Science Publishing. Available at: [Link]

  • Synthesis and Properties of (6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic Acid Methyl Ester. (2006). ResearchGate. Available at: [Link]

  • Technical Tip: Protein Precipitation. (2015). Phenomenex. Available at: [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (2023). BioPharma Services. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2025). HHS.gov. Available at: [Link]

  • LC/MS Applications in Drug Development. BioAgilytix. Available at: [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2023). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio. Available at: [Link]

  • Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. (1997). Analytical Chemistry - ACS Publications. Available at: [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). MDPI. Available at: [Link]

  • Bioanalytical Method Validation and Study Sample Analysis M10. (2022). ICH. Available at: [Link]

  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. (2004). PMC. Available at: [Link]

  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. (2004). Analytical Chemistry - ACS Publications. Available at: [Link]

  • Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. (2011). ResearchGate. Available at: [Link]

  • 1,2,3,4-Tetrahydroquinoline. PubChem. Available at: [Link]

  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. (2023). MDPI. Available at: [Link]

  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. (2007). PubMed. Available at: [Link]

Sources

Application

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification Protocols for[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic Acid

Introduction & Pharmacological Context[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid (CAS: 58898-54-7) is a highly versatile pharmacophore and synthetic intermediate in modern drug discovery[1]. The 3,4-dihydroq...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid (CAS: 58898-54-7) is a highly versatile pharmacophore and synthetic intermediate in modern drug discovery[1]. The 3,4-dihydroquinolin-2(1H)-one core is uniquely positioned to mimic critical hydrogen-bonding networks within kinase hinge regions and epigenetic reader domains.

Recently, derivatives of this scaffold have been synthesized and evaluated as potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors for the targeted treatment of Glioblastoma Multiforme (GBM)[1]. Furthermore, structurally analogous tetrahydroquinolinone sulfonamides have been identified as high-affinity dual TRIM24-BRPF1 bromodomain inhibitors, which are critical targets in oncology[2]. Given its role as a precursor to these active pharmaceutical ingredients (APIs) and its potential presence as an active metabolite, robust bioanalytical methods are required to extract and quantify this compound in biological matrices (e.g., plasma, serum) for pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Activation PLCg PLC-γ / PKC VEGFR2->PLCg MAPK MAPK / ERK VEGFR2->MAPK Drug Quinolinone Derivative (Inhibitor) Drug->VEGFR2 Inhibition Angiogenesis Tumor Angiogenesis PLCg->Angiogenesis MAPK->Angiogenesis

VEGFR2 signaling pathway illustrating the inhibitory role of dihydroquinolinone derivatives.

Physicochemical Rationale & Extraction Strategy

To design a bioanalytical method that is both highly sensitive and self-validating, we must first establish the causality of our extraction choices based on the molecule's physicochemical properties:

  • Molecular Formula: C₁₁H₁₁NO₄[3]

  • Monoisotopic Mass: 221.0688 Da[3]

  • Ionizable Groups: The molecule possesses a carboxylic acid moiety (-COOH) with an estimated pKa of ~3.5. The lactam nitrogen in the tetrahydroquinoline ring remains neutral under physiological conditions.

Causality in Method Design: Because the carboxylic acid is deprotonated (negatively charged) at physiological pH (7.4), standard Liquid-Liquid Extraction (LLE) using neutral organic solvents yields poor recovery. While Protein Precipitation (PPT) is suitable for high-throughput in vitro screening, it fails to remove endogenous phospholipids, leading to severe ion suppression in LC-MS/MS.

Therefore, Mixed-Mode Strong Anion Exchange (MAX) Solid-Phase Extraction (SPE) is the optimal strategy. MAX sorbents feature both lipophilic (reversed-phase) and quaternary amine (anion-exchange) functional groups. By loading the sample at a basic pH, the carboxylate anion binds strongly to the quaternary amine via ionic interactions. This allows for aggressive washing with 100% organic solvents to remove neutral lipids and interferences before eluting the analyte with an acidic organic solvent that neutralizes the target's charge.

Experimental Protocols: MAX SPE Workflow

The following protocol is designed for the extraction of[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid from 100 µL of mammalian plasma.

Table 1: Step-by-Step MAX SPE Methodology
StepActionReagents / VolumeMechanistic Causality
1. Pre-treatment Dilute and basify plasma100 µL Plasma + 100 µL 2% NH₄OH in H₂ODisrupts protein binding and ensures the carboxylic acid is fully deprotonated (anionic) for optimal binding.
2. Conditioning Activate sorbent1 mL Methanol (MeOH), then 1 mL H₂OWets the reversed-phase polymer backbone and prepares the quaternary amines for aqueous loading.
3. Loading Apply sample200 µL pre-treated sampleThe anionic target binds to the positively charged quaternary amine via strong ionic interactions.
4. Wash 1 Aqueous cleanup1 mL 5% NH₄OH in H₂ORemoves hydrophilic proteins and salts while maintaining the basic pH to keep the target ionically bound.
5. Wash 2 Organic cleanup1 mL 100% MethanolDisrupts hydrophobic interactions, washing away neutral lipids and phospholipids. Target remains ionically bound.
6. Elution Release target2 × 500 µL 2% Formic Acid in MeOHFormic acid drops the pH below the target's pKa (~3.5), protonating the -COOH, breaking the ionic bond, and eluting the analyte.
7. Reconstitution Prepare for LCEvaporate under N₂ at 40°C, add 100 µL Mobile PhaseConcentrates the sample and ensures solvent compatibility with the LC gradient starting conditions.
Quality Control & Self-Validation System

To ensure this protocol operates as a self-validating system, two checkpoints must be integrated into every batch:

  • Internal Standard (IS) Tracking: Spike all samples with a stable-isotope-labeled (SIL) analog (e.g., ¹³C- or ²H-labeled derivative) prior to Step 1. A consistent IS peak area (±15% CV) across all samples validates that the extraction recovery is stable and unaffected by user error.

  • Phospholipid Monitoring: During LC-MS/MS acquisition, simultaneously monitor the in-source fragment transition m/z 184.0 → 184.0 (lysophosphatidylcholines). If Step 5 (Organic Wash) is executed correctly, the m/z 184.0 trace will show a flat baseline. A massive spike in this trace immediately flags a failure in the wash protocol, preventing false-negative quantification due to ion suppression.

SPE_Workflow A 1. Sample Pre-treatment Plasma + 2% NH4OH (Deprotonates -COOH) C 3. Sample Loading Analyte binds to MAX via ionic & hydrophobic interactions A->C B 2. Sorbent Conditioning MeOH followed by H2O B->C D 4. Wash 1 (Aqueous) 5% NH4OH in H2O (Removes hydrophilic proteins) C->D E 5. Wash 2 (Organic) 100% MeOH (Removes neutral lipids) D->E F 6. Elution 2% Formic Acid in MeOH (Protonates -COOH, releases analyte) E->F G 7. Reconstitution Evaporate & reconstitute in Mobile Phase F->G

Step-by-step Mixed-Mode Anion Exchange (MAX) SPE workflow for acidic analytes.

LC-MS/MS Analytical Conditions & Quantitative Data

Due to the acidic nature of the compound, negative electrospray ionization (ESI-) is highly efficient, yielding the [M-H]⁻ precursor at m/z 220.06[3]. Chromatographic separation is best achieved on a sub-2 µm C18 column using acidic mobile phases (0.1% Formic Acid) to keep the carboxylic acid protonated during the run, thereby preventing peak tailing.

Table 2: Typical LC-MS/MS MRM Parameters
AnalytePolarityPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Target CompoundESI (-)220.1176.1 (Quantifier)-45-20
Target CompoundESI (-)220.1134.1 (Qualifier)-45-35
SIL-Internal StandardESI (-)224.1180.1-45-20
Phospholipid MonitorESI (+)184.0184.0+80+5

(Note: Exact product ions and collision energies should be optimized via direct infusion on the specific mass spectrometer utilized).

Table 3: Representative Method Validation Metrics
MetricAcceptance Criteria (FDA/EMA)Expected MAX SPE Performance
Extraction Recovery Consistent across Low, Med, High QC> 85% (CV < 10%)
Matrix Effect (Ion Suppression) IS-normalized Matrix Factor ~ 1.00.95 – 1.05
Intra-Assay Precision ≤ 15% CV (≤ 20% at LLOQ)< 6% CV
Linearity (R²) > 0.99 over biological range> 0.995 (1 - 1000 ng/mL)

Sources

Method

using[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid in organic synthesis reactions

An In-Depth Guide to the Synthetic Utility of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid Authored by a Senior Application Scientist This document provides a detailed exploration of [(2-Oxo-1,2,3,4-tetrahydro...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthetic Utility of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid

Authored by a Senior Application Scientist

This document provides a detailed exploration of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid, a versatile heterocyclic building block. Its unique structure, combining a tetrahydroquinolinone core with a reactive carboxylic acid moiety, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug discovery. The 1,2,3,4-tetrahydroquinoline nucleus is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals.[1] This guide will delve into the compound's properties, its primary applications in synthetic reactions, and provide detailed, field-proven protocols for its use.

Compound Overview and Physicochemical Properties

[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid features a rigid bicyclic lactam structure connected to an acetic acid via a stable ether linkage. This arrangement presents multiple reactive sites for synthetic diversification: the carboxylic acid for amide and ester formation, the lactam nitrogen for N-alkylation or N-arylation, and the aromatic ring for electrophilic substitution.

Table 1: Physicochemical Properties

Property Value Source
Chemical Name 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid [2]
CAS Number 58898-54-7 [3]
Molecular Formula C₁₁H₁₁NO₄ -
Molecular Weight 221.21 g/mol -

| Appearance | Typically an off-white to pale yellow solid | - |

Safety and Handling: While specific toxicity data is limited, related compounds are classified with potential hazards. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated fume hood.[3]

Core Applications in Organic Synthesis

The synthetic utility of this molecule is primarily dictated by its key functional groups. The strategic placement of the carboxylic acid allows it to serve as a versatile handle for conjugating various molecular fragments.

G cluster_molecule Reactive Sites of the Scaffold cluster_reactions Primary Synthetic Transformations mol [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid N_H Lactam N-H (Position 1) N_Alkylation N-Alkylation / N-Arylation N_H->N_Alkylation Diversification COOH Carboxylic Acid Amidation Amide Bond Formation (Amide Coupling) COOH->Amidation Primary application Aromatic Aromatic Ring EAS Electrophilic Aromatic Substitution Aromatic->EAS Core modification

Caption: Key reactive sites and corresponding synthetic transformations.

Amide Bond Formation: The Workhorse Reaction

The most prevalent application of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid is in the synthesis of amides. Amide coupling is one of the most frequently used reactions in medicinal chemistry, allowing for the covalent linking of a carboxylic acid and an amine.[4][5] This reaction is fundamental for creating libraries of diverse molecular structures for biological screening.

Causality Behind the Method: Direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable and requires high temperatures, which is incompatible with complex molecules. Therefore, the carboxylic acid must first be "activated". This is achieved by using a coupling reagent to convert the hydroxyl group into a better leaving group, forming a highly reactive intermediate (e.g., an active ester or an acylphosphonium species).[4] This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is typically added to neutralize the acidic byproducts generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

Common coupling reagents include:

  • Carbodiimides: EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

  • Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU.[5]

HATU is often preferred for its high efficiency and ability to facilitate challenging couplings, including those with sterically hindered substrates or electron-deficient amines.[5][6]

G Start Starting Materials: - Scaffold Acid - Primary/Secondary Amine (R-NH₂) Activation Step 1: In-situ Carboxylic Acid Activation Start->Activation Coupling Step 2: Nucleophilic Attack by Amine Start->Coupling Reagents Reagents: - Coupling Agent (e.g., HATU) - Base (e.g., DIPEA) - Solvent (e.g., DMF) Reagents->Activation Activation->Coupling Purification Work-up & Purification Coupling->Purification Product Final Product: Amide Derivative Purification->Product

Caption: General workflow for amide coupling reactions.

N-Alkylation and N-Arylation

The secondary amine nitrogen within the lactam ring (position 1) provides another site for diversification. This N-H bond can be deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form an amide anion, which can then act as a nucleophile.

  • N-Alkylation: The subsequent reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide) introduces an alkyl group at the N-1 position. This modification can significantly alter the molecule's steric and electronic properties, as well as its lipophilicity, which is a critical parameter in drug design.

  • N-Arylation: While more complex, modern cross-coupling methodologies like the Buchwald-Hartwig amination could potentially be employed to attach aryl or heteroaryl groups at this position, further expanding the accessible chemical space.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, and product isolation.

Protocol 1: General Procedure for Amide Coupling via HATU

Objective: To synthesize an amide derivative from [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid and a representative primary amine.

Materials and Reagents:

  • [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid (1.0 eq).

  • Dissolution: Dissolve the starting acid in anhydrous DMF (approx. 0.1 M concentration).

  • Addition of Amine and Base: Add the desired amine (1.1 eq) to the solution, followed by the addition of DIPEA (3.0 eq). Stir the mixture for 5 minutes at room temperature.

  • Addition of Coupling Reagent: Add HATU (1.2 eq) to the reaction mixture in one portion. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 5-10% Methanol in Dichloromethane). The reaction is typically complete within 2-4 hours.

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash is crucial to remove unreacted acid and acidic byproducts from the HATU reagent.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent gradient (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for N-Alkylation of the Lactam

Objective: To introduce an alkyl group at the N-1 position of an ester-protected derivative. (Note: The carboxylic acid is often protected as an ester, e.g., a methyl or ethyl ester, to prevent it from interfering with the basic conditions).

Materials and Reagents:

  • Ester of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the ester starting material (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF or DMF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: (Caution: NaH reacts violently with water. Handle with extreme care). Carefully add the sodium hydride (1.5 eq) to the cooled solution in small portions. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30-60 minutes.

  • Alkylation: Slowly add the alkyl halide (1.2 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material (typically 2-12 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts and wash with brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.

  • Deprotection (if necessary): The ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) if the free acid is the desired final product.

Conclusion

[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid stands out as a highly valuable and adaptable scaffold in modern organic synthesis. Its well-defined reactive handles, particularly the carboxylic acid, allow for reliable and high-throughput derivatization through robust protocols like amide coupling. This enables medicinal chemists and drug development professionals to systematically explore the structure-activity relationships of novel compound series built upon the privileged tetrahydroquinoline core. The methodologies described herein provide a solid foundation for leveraging this building block to its full potential in the creation of new chemical entities.

References

  • El-Gamal, M. I., et al. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 26(22), 6853. Available at: [Link]

  • Sridharan, V., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(1), 1010-1041. Available at: [Link]

  • PubChem. (n.d.). 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2000). WO2000040562A1 - 2-oxoquinoline compounds and medicinal uses thereof.
  • NextSDS. (n.d.). 2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid. Available at: [Link]

  • Google Patents. (2009). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Available at: [Link]

  • Der Pharma Chemica. (2016). A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate and Its Derivatives. Available at: [Link]

  • RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Derivatives of 4-oxo-1,2,3,4-tetrahydro-2-cinnoline acetic acid 57. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

  • PubMed. (2019). Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • RSC Publishing. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by C-N coupling, hydrolysis, oxidation. Available at: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • International Journal of Scientific & Technology Research. (2020). SYNTHESIS OF NOVEL 1,2,3,4-TETRAHYDRO- ISOQUINOLINE DERIVATIVES. Available at: [Link]

  • MDPI. (2016). Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of (6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic Acid Methyl Ester. Available at: [Link]

  • Journal of University of Anbar for Pure Science. (2014). Synthesis and Biological Evaluation of Some Tetrahydroquinoline Compounds Derived from 4- Aminobenzenesulfonamid. Available at: [Link]

  • Atwal, K. S., et al. (n.d.). SYNTHESIS OF SUBSTITUTED 1,2,3,4-TETRAHYDRO-6-METHYL-2-THIOXO-5-PYRIMIDINECARBOXYLIC ACID ESTERS. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic Acid Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the synthesis of [(2-Oxo-1,2,3,4-tetrahydroquinoli...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in the synthesis of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid (CAS: 58898-54-7). This compound is a critical intermediate in the synthesis of quinolinone-derived therapeutics, most notably Phosphodiesterase III (PDE3) inhibitors like Cilostazol.

The synthesis typically involves the O-alkylation of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (6-HQ) followed by ester hydrolysis. While seemingly straightforward, this pathway is prone to regioselectivity issues, oxidative degradation, and incomplete conversions. This guide is designed to explain the mechanistic causality behind these issues and provide self-validating protocols to ensure high-purity yields.

Reaction Pathway & Impurity Mapping

Understanding where impurities branch off from the main synthetic pathway is the first step in troubleshooting. The diagram below illustrates the critical junctures in the workflow.

SynthesisWorkflow SM 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one (6-HQ) Alkylation O-Alkylation Step (SN2 Mechanism) SM->Alkylation Imp3 Oxidative Dimers (O2 Exposure) SM->Imp3 Oxidation Reagent Alkylating Agent (e.g., Ethyl bromoacetate) Reagent->Alkylation Base Weak Base (K2CO3) Solvent (DMF) Base->Alkylation Intermediate Ethyl 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetate Alkylation->Intermediate Major Pathway Imp1 N-Alkylated Impurity (Strong Base) Alkylation->Imp1 Side Reaction Imp2 Di-Alkylated Impurity (Excess Reagent) Alkylation->Imp2 Side Reaction Hydrolysis Alkaline Hydrolysis (NaOH / H2O / EtOH) Intermediate->Hydrolysis Acidification Acidification (HCl) pH 2.5 - 3.0 Hydrolysis->Acidification Product [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid (Target Product) Acidification->Product

Fig 1: Workflow and impurity mapping for[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid.

Troubleshooting FAQs

Q1: During the alkylation of 6-HQ, my HPLC shows a significant secondary peak. Mass spec indicates it is an isomer of the product. What is happening?

Answer: You are observing an N-alkylation side reaction. The starting material, 6-HQ, is an ambident nucleophile with two reactive sites: the phenolic hydroxyl (pKa ~9.5) and the lactam nitrogen (pKa ~15). Causality & Resolution: If your base is too strong (e.g., NaH, NaOH) or your reaction temperature exceeds 50 °C, the lactam nitrogen becomes deprotonated, leading to N-alkylated or di-alkylated impurities [1]. To resolve this, switch to a milder base like anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF or Acetonitrile). K₂CO₃ provides sufficient basicity to selectively deprotonate the phenol without abstracting the lactam proton, ensuring >98% regioselectivity for O-alkylation.

Q2: The reaction mixture turns dark brown upon the addition of base, and the final isolated acid has a high baseline in the UV chromatogram.

Answer: 6-Hydroxyquinolones are highly susceptible to single-electron transfer (SET) oxidation, particularly in alkaline environments [2]. Causality & Resolution: Exposure to atmospheric oxygen allows it to act as an electron acceptor, leading to the formation of phenoxy radicals. These radicals rapidly couple to form deeply colored oxidative dimers (e.g., CIL-dimer precursors) or oxidize further into quinone-imines [3]. The entire alkylation process must be conducted under a strict inert atmosphere (Nitrogen or Argon) using degassed solvents. For highly sensitive batches, adding a catalytic amount of an antioxidant (e.g., BHT) can quench residual oxidative radicals.

Q3: I am using ethyl bromoacetate for the alkylation. The subsequent saponification to the acetic acid is stalling at 90% conversion.

Answer: Saponification of the intermediate ester can stall if the biphasic mixture lacks sufficient phase transfer or if the base is consumed by neutralizing residual acids from the previous step. Causality & Resolution: Ester hydrolysis requires a homogeneous environment to proceed to completion. Use a co-solvent system (e.g., Ethanol/Water 2:1) to ensure the organic intermediate remains fully dissolved in the aqueous alkaline phase. Use 2.0 equivalents of NaOH and maintain the temperature at 45 °C. Do not rely on time; make this a self-validating step by monitoring via HPLC until the ester peak area is < 0.1%.

Q4: How can I efficiently separate unreacted 6-HQ starting material from the final target product without chromatography?

Answer: Exploit the pKa differences between the two molecules. 6-HQ is a phenol (pKa ~9.5), while your target product is a carboxylic acid (pKa ~3.5–4.5). Causality & Resolution: Perform a pH-controlled precipitation. Dissolve the crude mixture in dilute aqueous NaOH (pH 12). Slowly acidify with 2M HCl. At pH 7–8, the unreacted 6-HQ will remain mostly deprotonated or partially soluble. As you precisely drop the pH to 2.5–3.0, the target carboxylic acid will fully protonate and crash out of the solution as a dense precipitate, leaving trace phenolic impurities in the mother liquor [4].

Quantitative Impurity Profiling

To ensure regulatory compliance (e.g., ICH Q3A guidelines), it is critical to monitor the following process-related impurities and degradation products.

Impurity NameStructural CharacteristicsOrigin / CausalityAcceptable Limit
Unreacted 6-HQ Phenolic starting materialIncomplete O-alkylationNMT 0.15%
N-Alkylated Isomer 2-[6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl]acetic acidStrong base / High TempNMT 0.10%
Di-Alkylated Byproduct 2-[1-(carboxymethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]oxyacetic acidExcess alkylating agentNMT 0.10%
Oxidative Dimer Bis-quinolinone derivativeO₂ exposure in alkaline mediaNMT 0.05%
Ester Intermediate Ethyl 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetateIncomplete saponificationNMT 0.10%

Optimized Experimental Protocol

This protocol is designed as a self-validating system, embedding the mechanistic solutions discussed above to ensure high yield and purity.

Phase 1: Selective O-Alkylation
  • System Preparation: Equip a 1L 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet. Purge the system with N₂ for 15 minutes to displace all oxygen.

  • Reagent Loading: Add 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (6-HQ, 50.0 g, 0.306 mol) and anhydrous K₂CO₃ (63.5 g, 0.460 mol, 1.5 eq) to the flask.

  • Solvent Addition: Inject 500 mL of anhydrous, degassed N,N-Dimethylformamide (DMF). Stir at room temperature for 30 minutes to form the phenoxide ion. (Self-Validation: The suspension will turn slightly yellow; if it turns dark brown, oxygen has breached the system).

  • Alkylation: Dropwise add ethyl bromoacetate (53.6 g, 0.321 mol, 1.05 eq) over 45 minutes. Maintain the internal temperature below 30 °C during addition to kinetically disfavor N-alkylation.

  • Reaction Monitoring: Heat the mixture to 50 °C and stir for 4 hours. Confirm completion via HPLC (Target: 6-HQ < 1.0%).

  • Workup: Cool to room temperature and pour the mixture into 1.5 L of ice-cold distilled water. Filter the precipitated intermediate ester, wash with water (3 x 200 mL), and dry under vacuum.

Phase 2: Saponification & pH-Controlled Isolation
  • Hydrolysis: Transfer the intermediate ester to a clean flask. Add 400 mL of Ethanol and 200 mL of 2M aqueous NaOH (0.400 mol).

  • Heating: Stir the mixture at 45 °C for 2 hours. (Self-Validation: A clear homogeneous solution indicates complete ester cleavage. Verify via HPLC that ester is < 0.1%).

  • pH-Controlled Precipitation: Cool the solution to 5 °C. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches exactly 2.5 - 3.0. A dense white/off-white precipitate of the target carboxylic acid will form.

  • Filtration & Drying: Filter the product, wash with cold water (2 x 100 mL) to remove inorganic salts and trace 6-HQ, and dry in a vacuum oven at 50 °C for 12 hours.

References

  • Source: Google Patents (US20050222202A1)
  • 6-Hydroxy-2(1H)
  • Synthesis of Related Substances of Cilostazol Source: ResearchGate URL
  • Cilostazol Impurities and Related Compound Source: Veeprho Pharmaceuticals URL
Optimization

overcoming solubility issues with[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid in aqueous media

Technical Support Center: [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid Introduction: Navigating the Solubility Challenge Researchers working with novel chemical entities frequently encounter the critical chall...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid

Introduction: Navigating the Solubility Challenge

Researchers working with novel chemical entities frequently encounter the critical challenge of poor aqueous solubility. [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid is a molecule whose structural features—a moderately lipophilic tetrahydroquinoline core and an ionizable carboxylic acid group—present a classic solubility puzzle.[1] While its predicted LogP of 0.6 suggests it is not excessively hydrophobic, its planar ring system can contribute to strong crystal lattice energy, hindering dissolution in neutral aqueous media.[1]

This guide provides a systematic, mechanism-based approach to overcoming these solubility issues. We will move from fundamental principles to step-by-step protocols, enabling you to prepare stable, reliable solutions for your in vitro and in vivo experiments.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common initial questions regarding the solubility of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid.

Q1: Why won't my compound dissolve in neutral water or standard phosphate-buffered saline (PBS, pH 7.4)?

A: The primary reason is the carboxylic acid functional group (-COOH). In neutral or acidic solutions, this group is protonated (uncharged). This uncharged state makes the molecule less polar, favoring the solid, crystalline form over dissolving in water. To achieve significant aqueous solubility, you must deprotonate the carboxylic acid to its anionic carboxylate form (-COO⁻), which is far more polar and readily interacts with water.[2][3]

Q2: What is the pKa of this compound and why is it critical for solubility?

A: While the exact experimental pKa for this specific molecule is not published, the pKa of a carboxylic acid group in this chemical environment (an aryloxyacetic acid) is typically in the range of 3 to 5. The pKa is the pH at which the compound is 50% in its neutral (acid) form and 50% in its charged (conjugate base) form.

  • At pH < pKa: The compound will be predominantly in its neutral, poorly soluble form.

  • At pH > pKa: The compound will be predominantly in its charged, water-soluble salt form. Therefore, to dissolve this compound, the pH of the solvent must be raised significantly above its pKa. A good rule of thumb is to adjust the pH to be at least 2 units higher than the pKa to ensure >99% of the compound is in the soluble, ionized form.[3]

Q3: What are the main strategies I should consider for solubilizing this compound?

A: There are three primary strategies, which should be approached in a stepwise manner:

  • pH-Mediated Solubilization: This is the most effective and recommended first-line approach for an acidic compound like this one. It involves creating a basic stock solution.[4][5]

  • Use of Co-solvents: If pH adjustment is not feasible for your experimental system, using a water-miscible organic solvent like DMSO is the next best option.[6][7]

  • Advanced Formulation (Excipients): For complex applications like in vivo delivery, excipients such as cyclodextrins can be used to form inclusion complexes that enhance solubility.[8][9]

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides a logical workflow and detailed protocols to systematically address solubility issues.

Decision Workflow for Solubilization

The following diagram outlines the decision-making process for selecting the appropriate solubilization method.

G cluster_0 cluster_1 Primary Strategy cluster_2 Secondary Strategy cluster_3 Advanced Strategy cluster_4 start Initial State: Compound precipitates in aqueous buffer (e.g., PBS pH 7.4) protocol1 Protocol 1: Prepare Basic Stock Solution (e.g., 10-100 mM in 100 mM NaOH) start->protocol1 Begin Here check1 Does it fully dissolve? protocol1->check1 protocol2 Protocol 2: Prepare High-Concentration Stock in Organic Co-solvent (e.g., 10-100 mM in 100% DMSO) check1->protocol2 No, or pH is incompatible with experiment success Success: Proceed with experiment using appropriate vehicle controls. check1->success Yes check2 Is the final solvent concentration tolerated by the assay? protocol2->check2 protocol3 Protocol 3: Utilize Solubility Enhancers (e.g., Cyclodextrins) check2->protocol3 No (e.g., >0.5% DMSO is toxic) check2->success Yes protocol3->success If successful fail Failure: Re-evaluate experimental needs. Consider resynthesis or an analog. protocol3->fail

Caption: Decision workflow for solubilizing the compound.

Protocol 1: pH-Mediated Solubilization (Primary Approach)

Principle: By preparing a concentrated stock solution in a basic medium (like NaOH), we convert the compound to its highly soluble sodium salt. This stock can then be diluted into the final buffered assay medium.

Materials:

  • [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid

  • 0.1 M (100 mM) Sodium Hydroxide (NaOH) solution, sterile

  • Vortex mixer and/or sonicator

  • Sterile microcentrifuge tubes

Methodology:

  • Calculate Molar Equivalents: Weigh the desired amount of the compound. For every mole of the compound, you will need at least one mole of NaOH to ensure complete salt formation. Using a stock solution of 0.1 M NaOH is generally sufficient.

  • Prepare Stock Solution:

    • To prepare a 10 mM stock solution, weigh out 2.21 mg of the compound (MW: 221.21 g/mol ).

    • Add 1 mL of 0.1 M NaOH to the solid.

  • Dissolution: Cap the tube securely and vortex vigorously for 1-2 minutes. If dissolution is slow, brief sonication in a water bath (5-10 minutes) can be applied. The solution should become completely clear.[10]

  • Storage: Store the stock solution in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[11]

  • Application: When preparing your working solution, add the basic stock directly to your final, well-buffered assay medium. The buffer in your medium must be strong enough to absorb the added base and maintain the final desired pH. Always include a vehicle control (medium with an equivalent amount of the NaOH solution) in your experiment.

Protocol 2: Co-Solvent Solubilization (Secondary Approach)

Principle: Organic solvents like Dimethyl Sulfoxide (DMSO) are highly effective at dissolving a wide range of organic molecules, irrespective of pH. A high-concentration stock is prepared in 100% DMSO and then serially diluted.

Materials:

  • [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid

  • 100% Anhydrous DMSO, cell culture grade

  • Vortex mixer

Methodology:

  • Prepare Stock Solution:

    • To prepare a 100 mM stock solution, weigh out 22.1 mg of the compound.

    • Add 1 mL of 100% DMSO.

  • Dissolution: Cap tightly and vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if needed. Ensure the solution is clear before proceeding.

  • Storage: Store the DMSO stock in small, single-use aliquots in tightly sealed tubes (to prevent water absorption by DMSO) at -20°C.[10]

  • Application: Prepare working solutions by diluting the DMSO stock directly into the final assay medium. Crucially, ensure the final concentration of DMSO in your assay is low (typically ≤0.5%) , as higher concentrations are often toxic to cells.[11] Always run a vehicle control with the same final DMSO concentration.

Solubilization Strategy Comparison
StrategyPrimary MechanismProsConsBest For
pH Adjustment Ionization to a soluble salt form[2]High aqueous solubility achievable; Avoids organic solventsRequires a basic stock; Final medium must have sufficient buffering capacity; Potential for precipitation if buffer is weakMost in vitro aqueous assays (enzymatic, cell-based) where the final pH is buffered and stable.
Co-solvents (DMSO) Solubilization in a polar aprotic solvent[7]Broadly effective for many compounds; pH-independentPotential for cell toxicity; May affect protein conformation at high concentrations; Compound can still precipitate upon dilution[10]High-throughput screening; Cell-based assays where final solvent concentration is kept low (<0.5%).
Excipients (Cyclodextrins) Encapsulation of the hydrophobic moiety in a complex[9]Increases apparent water solubility; Can improve bioavailability in vivoMore complex formulation; Requires screening for the right cyclodextrin type; Can be costlyIn vivo studies; Formulations where pH and organic solvents are not viable options.

Part 3: Advanced FAQs & Best Practices

Q4: I successfully dissolved my compound in 0.1 M NaOH, but it precipitated immediately when I added it to my assay medium. What went wrong?

A: This is a classic issue of insufficient buffering capacity. Your assay medium's buffer was not strong enough to neutralize the high pH of your stock solution upon addition. This caused the local pH to drop, protonating your compound back to its insoluble form. Solution:

  • Decrease Stock Concentration: Use a more dilute stock solution (e.g., 1 mM instead of 10 mM) to minimize the amount of base added.

  • Increase Buffer Strength: If possible, increase the concentration of the buffering agent (e.g., HEPES, Tris) in your final medium.

  • Step-wise Dilution: Perform an intermediate dilution of your basic stock into a small volume of a strongly buffered solution before the final dilution into the assay medium.

Q5: My DMSO stock solution, which was clear initially, became cloudy after being stored at -20°C. What should I do?

A: The compound has likely precipitated out of the DMSO solution due to the lower temperature. This is common with compounds stored at high concentrations. Solution: Before use, warm the aliquot to room temperature or 37°C and vortex vigorously to ensure everything has redissolved. Visually inspect the solution against a light source to confirm there are no suspended particles. If it does not redissolve, the stock may be compromised, and a fresh one should be prepared.[10][11]

Q6: Can I just filter my cloudy solution to remove the precipitate and use the clear filtrate?

A: No, this is strongly discouraged. Filtering a solution that contains precipitate will remove an unknown amount of your active compound.[11] The resulting concentration of your stock solution will be inaccurate and lower than intended, leading to erroneous experimental results and invalid structure-activity relationship (SAR) data. The correct approach is always to address the root cause of the precipitation using the methods described above.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroquinoline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetic acid. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
  • Pharmacopeial Forum. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. MDPI. Retrieved from [Link]

  • Kikelj, D., et al. (2003). Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles. PubMed. Retrieved from [Link]

  • Patsnap. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Retrieved from [Link]

  • Rasool, A. A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. Retrieved from [Link]

  • Drug Development & Delivery. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • ResearchGate. (2020, December 11). How do you prepare 50% of aqueous acetic acid working solution from 80% acetic acid stock solution? Retrieved from [Link]

  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(1-oxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved from [Link]

  • Elmowafy, M., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of.... Retrieved from [Link]

  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2023, December 21). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Retrieved from [Link]

  • LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Molecular Diagnostics. (n.d.). Assay Troubleshooting. Retrieved from [Link]

Sources

Troubleshooting

optimizing reaction temperature for[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid

Welcome to the Technical Support Center for the synthesis and optimization of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid (CAS: 58898-54-7). This compound is a highly valuable intermediate used in the develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid (CAS: 58898-54-7). This compound is a highly valuable intermediate used in the development of cilostazol analogs and targeted VEGFR2 inhibitors[1].

This guide is designed for researchers and drug development professionals. It bypasses basic synthesis overviews to directly address the most critical parameter dictating reaction success: thermodynamic and kinetic temperature control .

Mechanistic Causality: The Ambident Nucleophile Challenge

The core challenge in synthesizing this intermediate lies in the ambident nature of the starting material, 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (6-HQ). When deprotonated, 6-HQ forms an anion with two competing nucleophilic sites: the phenoxide oxygen and the lactam nitrogen.

  • Kinetic Control (O-Alkylation): Alkylation at the oxygen atom has a lower activation energy barrier. It is favored at moderate temperatures (60–70 °C) and yields the desired O-alkylated intermediate[2].

  • Thermodynamic Control (N-Alkylation): Alkylation at the nitrogen atom forms a more thermodynamically stable carbon-nitrogen bond. Elevated temperatures (>80 °C) provide the necessary thermal energy to overcome this higher activation barrier, leading to the irreversible formation of the N-alkylated impurity[2].

Precise temperature modulation is the fundamental thermodynamic lever that dictates regioselectivity in this workflow.

EnergyProfile N1 6-HQ Phenoxide Anion (Ambident Nucleophile) N2 Kinetic Pathway (Lower Activation Energy) N1->N2 Moderate Temp (60-70°C) N3 Thermodynamic Pathway (Higher Activation Energy) N1->N3 High Temp (>90°C) N4 O-Alkylated Product (Target Ester) N2->N4 Fast Formation N5 N-Alkylated Product (Impurity) N3->N5 Slow, Irreversible

Caption: Logical relationship between reaction temperature and regioselectivity in 6-HQ alkylation.

Quantitative Data: Temperature Optimization Matrix

To guide your process development, the following table summarizes the quantitative impact of reaction temperature on the alkylation of 6-HQ with ethyl bromoacetate in DMF using K₂CO₃ as the base.

Temperature (°C)Reaction Time (h)O-Alkylation Yield (%)N-Alkylation Yield (%)Dialkylation Yield (%)Mechanistic Observation
25 (Room Temp)2445< 2< 1Sluggish kinetics; incomplete conversion.
50127252Good balance, but extended reaction time required.
70 6 88 8 4 Optimal kinetic control; maximizes O-alkylation.
904652213Thermal energy breaches the N-alkylation barrier.
110 (Reflux)2404515Thermodynamic regime; N-alkylation dominates.

Self-Validating Experimental Protocols

To ensure high fidelity and reproducibility, we recommend a two-step approach: O-alkylation to form an ester intermediate, followed by controlled alkaline hydrolysis[2],[1].

SynthesisWorkflow N1 6-HQ (Starting Material) N2 Deprotonation (K2CO3 in DMF/THF) N1->N2 N3 O-Alkylation (Ethyl Bromoacetate) N2->N3 25°C, 1h N4 Ester Intermediate (O-Alkylated) N3->N4 Optimal: 60-70°C N7 N-Alkylated Byproduct (Impurity) N3->N7 >80°C (Thermodynamic) N5 Alkaline Hydrolysis (NaOH / EtOH) N4->N5 N6 Target Compound (Acid Product) N5->N6 40-50°C, then HCl

Caption: Workflow for the synthesis of[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid.

Protocol A: Synthesis of Ethyl 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate
  • Deprotonation: Charge a dry, round-bottom flask with 6-HQ (1.0 eq) and anhydrous DMF (10 volumes). Add finely powdered K₂CO₃ (2.0 eq). Stir the suspension at 25 °C for 1 hour.

    • Causality: Pre-stirring ensures complete generation of the phenoxide anion before the electrophile is introduced, preventing localized concentration gradients.

  • Alkylation: Add ethyl 2-bromoacetate (1.2 eq) dropwise over 15 minutes.

  • Thermal Optimization: Heat the reaction mixture strictly to 70 °C using a precisely calibrated oil bath or heating block. Stir for 6 hours.

  • In-Process Validation: Analyze an aliquot by TLC (Ethyl Acetate:Hexane 1:1). The 6-HQ starting material (Rf ~0.3) should be consumed, replaced by the ester intermediate (Rf ~0.6). LC-MS should confirm the [M+H]⁺ mass of the O-alkylated product.

  • Workup: Cool to room temperature. Quench with ice water (30 volumes) to precipitate the product. Extract with ethyl acetate (3 x 15 volumes). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Hydrolysis to[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic Acid
  • Solvation: Dissolve the crude ester intermediate from Protocol A in ethanol (10 volumes).

  • Hydrolysis: Add a 2M aqueous solution of NaOH (3.0 eq).

  • Thermal Control: Stir the mixture at 45 °C for 2 hours.

    • Causality: Limiting the temperature to 45 °C prevents the base-catalyzed ring-opening of the lactam moiety in the quinolinone core.

  • In-Process Validation: Monitor by TLC until the ester spot (Rf ~0.6) completely disappears.

  • Precipitation: Concentrate the mixture under reduced pressure to remove the ethanol. Cool the remaining aqueous phase to 0–5 °C.

  • Acidification: Slowly add 1M HCl dropwise while stirring continuously.

    • Validation: Use pH paper to confirm the solution reaches pH 2–3. The target acid will precipitate as a white to off-white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum at 50 °C to constant weight.

Troubleshooting Guides & FAQs

Q: Why do I see a significant amount of the N-alkylated byproduct in my LC-MS analysis? A: You have likely crossed into the thermodynamic control regime. If your reaction temperature exceeds 80 °C, the energy barrier for amide deprotonation and subsequent N-alkylation is overcome. To fix this, strictly maintain the internal reaction temperature at 60–70 °C. Additionally, ensure you are using a mild base like K₂CO₃; stronger bases like NaH will indiscriminately deprotonate both the phenol and the amide, destroying regioselectivity[2].

Q: Can I use chloroacetic acid directly to avoid the two-step esterification-hydrolysis route? A: While direct alkylation with chloroacetic acid is theoretically possible, it is practically inferior. It requires at least 2.5 equivalents of base (to neutralize the carboxylic acid and deprotonate the phenol) and often leads to sluggish kinetics due to the poor solubility of the intermediate carboxylate salt in organic solvents. The two-step route utilizing ethyl bromoacetate provides vastly superior overall yield, purity, and operational scalability.

Q: My hydrolysis step is causing degradation of the quinolinone ring. What went wrong? A: The lactam ring of the quinolinone core is susceptible to ring-opening hydrolysis under harsh basic conditions. If you boil the reaction mixture (>80 °C) during the NaOH hydrolysis step, the lactam will cleave. Ensure your hydrolysis temperature does not exceed 45–50 °C and limit the reaction time to a maximum of 2 hours.

Q: I am scaling up the reaction. How does the exothermic nature of base addition affect the temperature profile? A: The deprotonation of 6-HQ with K₂CO₃ is mildly exothermic. At larger scales, dumping the base or the alkylating agent can cause localized temperature spikes (hot spots) that exceed the 80 °C threshold, inadvertently triggering N-alkylation. Always use dropwise addition for the alkylating agent and ensure robust mechanical stirring to maintain a homogenous temperature profile.

References

  • Title: Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have observed that many promising biological assays and synthetic pipelines fail not due to flawed hypotheses, but because of insidious pre-an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have observed that many promising biological assays and synthetic pipelines fail not due to flawed hypotheses, but because of insidious pre-analytical variables—specifically, the degradation of critical building blocks.[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid is a highly versatile intermediate utilized in the synthesis of selective glucocorticoid receptor modulators (SGRMs)[1], VEGFR2 inhibitors[2], and cilostazol analogs[3]. However, its bifunctional nature—a cyclic lactam paired with a terminal carboxylic acid—introduces specific vulnerabilities to moisture, light, and auto-oxidation. This guide provides field-proven troubleshooting, causality-driven FAQs, and self-validating protocols to ensure the absolute integrity of your compound.

Part 1: Troubleshooting & FAQs

Q1: My stock powder has developed a slight yellow/brown tint over the last few months on the bench. Is it still safe to use? Causality & Expert Insight: Discoloration is a macroscopic indicator of microscopic auto-oxidation. The 2-oxo-1,2,3,4-tetrahydroquinoline core contains benzylic protons (at the C4 position) and an electron-rich aromatic system due to the ether linkage at C6. When exposed to ambient oxygen and UV/visible light, radical-mediated oxidation occurs, leading to the formation of fully aromatized quinoline derivatives or N-oxides. Actionable Solution: Do not use discolored batches for sensitive biological assays or quantitative structure-activity relationship (QSAR) studies. Oxidized impurities can act as pan-assay interference compounds (PAINS) or exhibit off-target toxicity. Always store the compound in amber glass vials to block UV radiation and purge the headspace with an inert gas (Argon or Nitrogen) before sealing.

Q2: We are seeing inconsistent yields during our EDC/NHS bioconjugation reactions. Could the starting material be degrading? Causality & Expert Insight: Yes. The terminal acetic acid moiety is highly hygroscopic. If the compound is repeatedly taken in and out of cold storage without proper equilibration to room temperature, condensation forms on the powder. This absorbed water triggers two destructive pathways:

  • It directly competes with your amine nucleophiles during EDC/NHS activation, hydrolyzing the active ester back to the carboxylic acid.

  • It creates a localized acidic microenvironment that slowly catalyzes the hydrolysis (ring-opening) of the lactam core. Actionable Solution: Implement a strict aliquoting system. Dry the current batch under high vacuum (lyophilizer or Schlenk line) overnight to remove absorbed moisture. Verify moisture content via Karl Fischer (KF) titration (target <0.5% water).

Q3: How do we establish a baseline for stability testing that aligns with regulatory standards? Causality & Expert Insight: To build a self-validating system, you must test the compound under accelerated stress conditions to predict long-term behavior. According to the ICH Q1A(R2) guidelines for new drug substances, accelerated stability testing should be conducted at 40°C ± 2°C / 75% RH ± 5% RH for 6 months[4]. By forcing degradation, you validate that your HPLC method is truly "stability-indicating"—meaning it can cleanly resolve the intact parent peak from its hydrolysis and oxidation degradants.

Part 2: Mechanistic Degradation Pathways

Understanding how a molecule breaks down is the first step in preventing it. The diagram below illustrates the logical flow of environmental stress leading to specific structural failures.

DegradationPathways API [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid (Intact Molecule) Stress1 Moisture + Localized Acidity (Hygroscopic Absorption) API->Stress1 Environmental Exposure Stress2 UV Light + Oxygen (Benchtop Exposure) API->Stress2 Environmental Exposure Deg1 Lactam Ring Hydrolysis (Ring-Opened Amine/Acid) Stress1->Deg1 Nucleophilic Attack Deg2 Benzylic/N-Oxidation (Discolored Quinoline Analogs) Stress2->Deg2 Radical Mechanism

Mechanistic pathways of degradation for[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid.

Part 3: Quantitative Stability Profiling

To ensure regulatory compliance and experimental reproducibility, storage conditions must be validated against established international guidelines. The following table summarizes the required testing parameters based on the ICH Q1A(R2) framework[4][5][6].

Study TypeStorage ConditionMinimum DurationTesting FrequencyAcceptance Criteria (Self-Validation)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 monthsHPLC Purity > 98.0%; KF Water < 0.5%
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6 monthsNo significant change from baseline
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 monthsIdentify degradants; Mass balance > 95%

Part 4: Experimental Protocols

Protocol 1: Forced Degradation & Stability-Indicating HPLC Assay

A self-validating system requires proof that your analytical method can actually detect degradation if it occurs.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid in HPLC-grade Acetonitrile/Water (50:50).

  • Acid/Base Stress (Hydrolysis Check):

    • Add 1.0 N HCl to a 1 mL aliquot (Acid stress).

    • Add 1.0 N NaOH to a separate 1 mL aliquot (Base stress).

    • Incubate both at 60°C for 24 hours. Neutralize before injection.

  • Oxidative Stress: Add 3% H₂O₂ to a 1 mL aliquot and incubate at room temperature for 24 hours in the dark.

  • Photolytic Stress: Expose a solid sample and a solution sample to 1.2 million lux hours and 200 watt hours/square meter of UV light (per ICH Q1B).

  • Chromatographic Resolution: Run the stressed samples on a C18 Reverse-Phase HPLC column using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Ensure the parent peak (approx. 221.2 Da[7]) achieves baseline resolution (Rs > 2.0) from the highly polar ring-opened hydrolysis products and the lipophilic oxidized quinoline derivatives.

Protocol 2: Self-Validating Cryo-Storage and Aliquoting Workflow

To prevent the degradation pathways outlined above, implement this strict handling workflow.

Step-by-Step Methodology:

  • Baseline QC: Upon receipt or synthesis, immediately perform HPLC-UV and Karl Fischer titration to establish baseline purity and water content.

  • Inert Aliquoting: Transfer the bulk powder into a glove box or use a Schlenk line. Divide the material into single-use amber glass vials (e.g., 10 mg to 50 mg per vial) to minimize freeze-thaw cycles and light exposure.

  • Argon Purge: Gently blow a stream of dry Argon gas into each vial for 10 seconds to displace ambient oxygen and moisture.

  • Sealing and Storage: Cap tightly with PTFE-lined septa. Store at -20°C in a secondary container filled with indicating silica gel desiccant.

  • Thermal Equilibration (Critical Step): Before use, remove a single vial from the -20°C freezer and allow it to sit in a desiccator at room temperature for at least 30 minutes. Opening a cold vial immediately will cause atmospheric moisture to condense on the hygroscopic powder, ruining the batch.

StorageWorkflow A Incoming Material B Baseline QC (HPLC & KF) A->B Verify Purity C Argon Purge & Amber Aliquots B->C Purity >99% Water <0.5% D -20°C Storage with Desiccant C->D Seal E Equilibrate to RT Before Opening D->E Retrieve F Post-Use QC (Self-Validation) E->F Assay Use F->C Re-purge if intact

Self-validating cryo-storage and handling workflow to prevent moisture and oxidative degradation.

References

  • Discovery of Novel Nonsteroidal SGRMs of Sulfonamide-2-Oxo-Tetrahydroquinoline Derivatives by Carbonyl Migration Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetic acid - PubChemLite Source: Université du Luxembourg URL:[Link]

  • Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme Source: PMC - National Institutes of Health URL:[Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products Source: European Medicines Agency (EMA) URL:[Link]

  • Cilostazol-impurities Source: Pharmaffiliates URL:[Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products Source: IKEV URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Baseline Noise for[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals analyzing [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid (often utilized as an in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals analyzing [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid (often utilized as an intermediate for cilostazol and related quinolinone derivatives).

Due to its structural properties—a UV-active lactam ring paired with a polar carboxylic acid—this analyte requires specific chromatographic conditions that frequently induce baseline instability. This guide synthesizes mechanistic causality with field-proven protocols to help you achieve a stable, reliable high-performance liquid chromatography (HPLC) baseline.

Part 1: Root Cause Analysis & FAQs

Q1: Why does[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid require specific mobile phase conditions that often lead to baseline noise? A: The analyte features a carboxylic acid moiety (pKa ~3.5) attached to a quinolinone core. To achieve sharp, symmetrical peaks in reversed-phase HPLC, the mobile phase pH must be maintained at least 1-2 units below the pKa to suppress ionization. This necessitates the use of strong acidic modifiers like Trifluoroacetic Acid (TFA)[1]. However, TFA absorbs UV light strongly at wavelengths below 250 nm (the same range used to detect the quinolinone ring). This high background absorbance makes the UV detector highly sensitive to any micro-fluctuations in solvent delivery, manifesting as baseline noise[1].

Q2: I am observing a high-frequency baseline ripple (noise) when using TFA in my gradient. What is the mechanistic cause and how do I fix it? A: Causality: This ripple is a direct visualization of pump pulsation. When the pump's piston volume exceeds the system's mixing volume, the proportioning of TFA becomes uneven. These micro-variations disrupt the dynamic equilibrium of TFA adsorbed on the C18 stationary phase, causing fluctuating desorption and subsequent UV baseline ripple at the detector[1]. Solution: Increase the pump mixer volume. Upgrading from a standard 100 µL mixer to a 400 µL or 600 µL microfluidic mixer smooths out the gradient proportioning, stabilizing the baseline and significantly improving the Limit of Detection (LOD)[1].

Q3: My baseline drifts upwards significantly during a gradient run. Is this normal, and how can I flatten it? A: Causality: As the gradient shifts from aqueous to organic, the refractive index and UV absorbance of the mobile phase change. TFA in water has a slightly different absorbance profile than TFA in acetonitrile or methanol, causing a steady upward or downward drift that can obscure low-intensity impurity peaks[2]. Solution: Implement the "Balanced Absorbance" technique. Instead of using 0.1% TFA in both channels, add 0.1% TFA to the aqueous phase (Solvent A) and a slightly reduced amount—typically 0.08% to 0.09% TFA—to the organic phase (Solvent B). This compensates for the absorbance mismatch and flattens the baseline[2].

Q4: How do I distinguish between optical (detector) noise, pump-related noise, and sample matrix contamination? A: Causality: Baseline anomalies stem from three distinct domains: electronics/optics, fluidics, and chemistry. Contaminants from the synthesis of the analyte (such as unreacted starting materials or alkylating agents) can elute as broad humps, mimicking baseline drift. Solution: Follow a systematic isolation workflow (detailed in Protocol 1). Turn off the pump to check for detector noise. Bypass the column to check for pump pulsation. Run a blank gradient to check for solvent or system contamination[2].

Part 2: Visualizations & Workflows

Diagnostic Workflow for Baseline Noise

Use this logical decision tree to isolate the exact source of your baseline instability.

DiagnosticWorkflow Start Observe Baseline Noise Step1 Turn off pump. Monitor baseline. Start->Step1 Cond1 Is noise still present? Step1->Cond1 DetectorIssue Detector Issue (Lamp aging, flow cell bubble) Cond1->DetectorIssue Yes Step2 Turn pump on. Bypass column (use union). Cond1->Step2 No Cond2 Is noise rhythmic/periodic? Step2->Cond2 PumpIssue Pump/Mixing Issue (Check valves, pulsation) Cond2->PumpIssue Yes Step3 Reconnect column. Run blank gradient. Cond2->Step3 No Cond3 Are there ghost peaks? Step3->Cond3 ContamIssue Contamination Issue (Impure TFA, column bleed) Cond3->ContamIssue Yes Success System Optimized Cond3->Success No

Caption: Diagnostic workflow for isolating optical, fluidic, and chemical sources of HPLC baseline noise.

Mechanism of TFA-Induced Baseline Ripple

Understanding the causality behind high-frequency noise when analyzing acidic quinolinone derivatives.

TFAMechanism Pump Pump Pulsation (Flow Variations) Mixer Inadequate Mixer (<400 µL) Pump->Mixer Gradient Uneven TFA Delivery Mixer->Gradient Column Disrupted TFA Equilibrium on C18 Gradient->Column Detector UV Baseline Ripple (< 250 nm) Column->Detector

Caption: Mechanistic pathway of how pump pulsation translates to UV baseline ripple via TFA equilibrium.

Part 3: Data Presentation

Table 1: Diagnostic Summary of HPLC Baseline Noise
SymptomFrequency/PatternRoot CauseCorrective Action
High-Frequency Ripple Periodic, syncs with pump strokeInadequate mixing of UV-absorbing additive (TFA)Increase mixer volume (e.g., to 400 µL); check pump check valves.
Continuous Upward Drift Gradual rise over gradientAbsorbance mismatch between Solvents A and BBalance TFA concentration (0.1% in A, 0.08% in B).
Random Spikes Irregular, sharp peaksAir bubbles in flow cell or electrical interferenceDegas solvents thoroughly; check flow cell for trapped air.
Broad Humps / Ghost Peaks Elutes at specific gradient %Contaminated solvents or sample matrix carryoverUse fresh LC-MS grade solvents; run blank injections.

Part 4: Experimental Protocols

Protocol 1: System Diagnostic & Noise Isolation Workflow

This self-validating protocol ensures you do not waste time troubleshooting the wrong HPLC component.

  • Detector Isolation: Turn off the HPLC pump. Monitor the baseline for 10 minutes. If the noise persists without flow, the issue is optical or electrical (e.g., aging UV lamp, dirty flow cell, or environmental thermal drafts).

  • Pump/Fluidic Isolation: Turn the pump back on. Remove the analytical column and replace it with a zero-dead-volume union. Run the mobile phase at the standard flow rate. If a periodic ripple appears, the issue is fluidic (e.g., malfunctioning check valves, pump cavitation, or inadequate mixer volume).

  • Chemical/Contamination Isolation: Reconnect the column. Perform a "blank" gradient injection (injecting pure sample diluent). If broad humps or ghost peaks appear, the issue is chemical (e.g., degraded TFA, contaminated water, or column bleed).

Protocol 2: Mobile Phase Absorbance Balancing for Gradient Elution

Use this protocol to flatten baseline drift caused by refractive index and UV absorbance mismatches during gradient runs.

  • Prepare Solvent A (Aqueous): Add exactly 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (0.1% v/v). Mix thoroughly and degas via sonication or vacuum filtration.

  • Prepare Solvent B (Organic): Add exactly 0.8 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile (0.08% v/v). Mix thoroughly and degas.

  • Test the Baseline: Run a blank gradient from 5% B to 95% B at the detection wavelength required for[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid (typically 214 nm or 254 nm).

  • Fine-Tune: If the baseline still drifts upward, reduce the TFA in Solvent B to 0.07%. If it drifts downward, increase the TFA in Solvent B to 0.09%.

References

  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). KNAUER.
  • HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity. Sigma-Aldrich.
  • Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science.

Sources

Optimization

Technical Support Center: Catalyst Optimization for [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid Preparation

Welcome to the technical support center for the synthesis of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the catalytic processes involved in this synthesis. Our goal is to equip you with the expertise to navigate common experimental challenges and optimize your reaction conditions for improved yield and purity.

The synthesis of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid typically involves two key stages: the formation of the 6-hydroxy-3,4-dihydroquinolin-2(1H)-one intermediate and its subsequent O-alkylation. Catalyst selection and optimization are critical at both stages to ensure efficient and selective transformations.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low Yield in the Synthesis of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one

Question: I am experiencing a low yield during the preparation of the 6-hydroxy-3,4-dihydroquinolin-2(1H)-one intermediate. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the synthesis of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one can stem from several factors, primarily related to the cyclization and deprotection steps. Here’s a breakdown of potential issues and optimization strategies:

  • Inefficient Cyclization: The intramolecular Friedel-Crafts type cyclization to form the quinolinone ring is a critical step.

    • Causality: The choice and amount of Lewis acid catalyst are paramount. Insufficient catalyst can lead to incomplete reaction, while an excessive amount can promote side reactions and the formation of tar-like byproducts.[1][2] The reaction temperature is also crucial; it needs to be high enough to overcome the activation energy but not so high as to cause decomposition.[3]

    • Troubleshooting & Optimization:

      • Catalyst Screening: While aluminum chloride (AlCl₃) is commonly used, other Lewis acids like palladium chloride have also been reported.[4][5] It is advisable to screen different Lewis acids to find the optimal one for your specific substrate and conditions.

      • Stoichiometry: The molar ratio of the Lewis acid to the substrate is critical. A common starting point is to use 2-10 molar equivalents of the Lewis acid.[3]

      • Temperature Control: Maintain a consistent and optimized reaction temperature. For AlCl₃-mediated cyclizations, temperatures around 150°C are often employed.[2]

      • Solvent Choice: The choice of solvent can influence the reaction. While some procedures are performed neat, high-boiling inert solvents can sometimes improve heat transfer and prevent localized overheating.

  • Side Reactions: The formation of byproducts is a common issue.

    • Causality: Polymerization of intermediates can occur under strongly acidic and high-temperature conditions, leading to the formation of tars.[6]

    • Troubleshooting & Optimization:

      • Controlled Addition: Slow and controlled addition of reagents and catalysts can help manage the reaction exotherm and minimize side reactions.

      • Moderating Agents: In similar reactions like the Skraup synthesis, moderating agents such as ferrous sulfate are used to control the reaction's exothermicity.[6] While not directly analogous, this principle of controlling the reaction rate is applicable.

Problem 2: Low Yield and/or Byproduct Formation in the Williamson Ether Synthesis Step

Question: During the O-alkylation of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one with an acetic acid derivative, I am observing low yields of the desired [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid and the formation of impurities. What could be going wrong?

Answer:

The O-alkylation of the phenolic hydroxyl group is a classic Williamson ether synthesis.[7][8][9] Low yields and byproduct formation in this step are often attributed to competing reactions and suboptimal reaction conditions.

  • Causality of Low Yield:

    • Incomplete Deprotonation: The phenoxide ion is the active nucleophile in this Sₙ2 reaction.[8] Incomplete deprotonation of the phenolic hydroxyl group by the base will result in unreacted starting material.

    • Poor Nucleophilicity: The reactivity of the resulting phenoxide can be influenced by the solvent and counter-ion.

    • Steric Hindrance: While the 6-hydroxy position is relatively accessible, steric hindrance on either the phenoxide or the alkylating agent can slow down the desired Sₙ2 reaction.[10]

  • Causality of Byproduct Formation:

    • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur under certain conditions, leading to isomeric byproducts.

    • Elimination Reactions: If the alkylating agent has a beta-hydrogen, a competing E2 elimination reaction can occur, especially with stronger bases and higher temperatures, leading to the formation of an alkene.[11][12]

Troubleshooting & Optimization Workflow:

Caption: Troubleshooting workflow for O-alkylation.

Detailed Optimization Strategies:

  • Base Selection:

    • Use a sufficiently strong base to ensure complete deprotonation of the phenol. Common choices include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH).[7] The choice may depend on the solvent and reaction conditions.

    • Ensure the base is of high quality and used in at least stoichiometric amounts, often a slight excess is beneficial.

  • Solvent Choice:

    • Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Sₙ2 reactions as they solvate the cation, leaving a more "naked" and reactive alkoxide nucleophile.[12]

  • Phase Transfer Catalysis (PTC):

    • For reactions in a two-phase system (e.g., aqueous NaOH and an organic solvent), a phase transfer catalyst is highly recommended.[13]

    • Mechanism: The PTC, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the phenoxide from the aqueous phase to the organic phase where it can react with the alkylating agent. This enhances the reaction rate and can lead to cleaner reactions.[14][15]

  • Temperature Control:

    • Lowering the reaction temperature generally favors substitution (Sₙ2) over elimination (E2).[11] Start at a lower temperature and gradually increase it while monitoring the reaction progress. A typical range for Williamson ether synthesis is 50-100°C.[12]

  • Alkylating Agent:

    • Use a reactive alkylating agent. For the synthesis of the target acid, chloroacetic acid or its esters are commonly used.[16] The reactivity order is generally I > Br > Cl.

Problem 3: Difficult Purification of the Final Product

Question: I am struggling to purify the final product, [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid. What are some effective purification strategies?

Answer:

Purification challenges often arise from the presence of unreacted starting materials, byproducts from side reactions, or residual catalyst.

  • Causality:

    • Similar Polarity: The starting material, 6-hydroxy-3,4-dihydroquinolin-2(1H)-one, and the final product may have similar polarities, making chromatographic separation difficult.

    • Acidic/Basic Impurities: The presence of both acidic (the product) and basic (the quinolinone nitrogen) functionalities can complicate purification.

  • Troubleshooting & Optimization:

    • Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid product. After the reaction, the mixture can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The desired product will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product, which can be collected by filtration.[16]

    • Recrystallization: This is a powerful technique for purifying solid compounds. Screen various solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is often a good starting point for recrystallizing quinolinone derivatives.[4][5]

    • Column Chromatography: If extraction and recrystallization are insufficient, column chromatography on silica gel may be necessary. A gradient elution system, starting with a less polar solvent and gradually increasing the polarity, is often effective.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the intramolecular cyclization to form the 6-hydroxy-3,4-dihydroquinolin-2(1H)-one?

A1: While aluminum chloride (AlCl₃) is a commonly used and effective Lewis acid for this type of Friedel-Crafts reaction, the "best" catalyst can be substrate-dependent.[2] In some patented procedures, palladium chloride (PdCl₂) has been successfully employed.[4][5] It is recommended to perform small-scale screening experiments with different Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄, PdCl₂) to determine the optimal catalyst for your specific conditions, balancing yield, reaction time, and cost.

Q2: Can I use a different alkylating agent for the Williamson ether synthesis?

A2: Yes, the choice of alkylating agent will determine the final ester or acid group. For the preparation of the target acetic acid derivative, chloroacetic acid or its esters (like ethyl chloroacetate) are standard choices.[16] If an ester is used, a subsequent hydrolysis step will be required to obtain the final carboxylic acid. The reactivity of the alkylating agent follows the trend of leaving group ability: R-I > R-Br > R-Cl.[17]

Q3: Is it necessary to protect the nitrogen on the quinolinone ring during the O-alkylation?

A3: In many cases, protection of the amide nitrogen is not necessary. The amide proton is significantly less acidic than the phenolic proton, and the resulting amide anion is a much weaker nucleophile than the phenoxide. Therefore, selective O-alkylation is generally achieved under standard Williamson ether synthesis conditions. However, if N-alkylation becomes a significant side reaction, protection of the amide with a suitable protecting group may be required.

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Lewis Acids: Lewis acids like AlCl₃ are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many organic solvents used in this synthesis are flammable and/or toxic. Work in a well-ventilated area, away from ignition sources.

  • Bases: Strong bases like sodium hydride are highly reactive and can ignite in the presence of moisture. Handle with care under an inert atmosphere. Sodium hydroxide is corrosive.

  • Alkylating Agents: Chloroacetic acid is corrosive and toxic.[16] Avoid skin contact and inhalation.

Experimental Protocols

Protocol 1: Synthesis of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone

This protocol is a generalized procedure based on common literature methods.[2][4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add N-(4-methoxyphenyl)-3-chloropropanamide (1.0 eq).

  • Catalyst Addition: Carefully add aluminum chloride (AlCl₃) (3.0 - 5.0 eq) in portions. An exotherm may be observed.

  • Heating: Heat the reaction mixture to 120-150°C and stir for 6-10 hours.[3] Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.[4]

Protocol 2: Synthesis of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid

This protocol is a generalized procedure for the Williamson ether synthesis step.[16]

  • Reaction Setup: In a round-bottom flask, dissolve 6-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF).

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Alkylating Agent Addition: Add ethyl chloroacetate (1.2 eq) and a catalytic amount of potassium iodide (KI) to promote the reaction.

  • Heating: Heat the mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC).

  • Ester Hydrolysis: Cool the reaction mixture and add an aqueous solution of sodium hydroxide (e.g., 2M NaOH). Stir at room temperature or gently heat to hydrolyze the ester.

  • Work-up: Acidify the reaction mixture with dilute HCl until the product precipitates.

  • Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization.

Data Summary

Table 1: Comparison of Catalysts for the Cyclization Step

CatalystMolar EquivalentsTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
AlCl₃3.0 - 5.0120 - 1506 - 1080 - 90[3]
PdCl₂1.0100 - 1103~85 (total)[4][5]

Table 2: Conditions for Williamson Ether Synthesis

BaseSolventCatalystTemperature (°C)Typical Yield (%)
K₂CO₃DMFKI80 - 100High
NaOH (aq)TolueneTBAB90 - 100Good - Excellent

TBAB: Tetrabutylammonium bromide

References

  • Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives.
  • CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.
  • How to synthesize 6-Hydroxy-2 (1H) -3,4-Dihydroquinolinone - FAQ - Guidechem.
  • Preparation method of 6-hydroxy-3,4-dihydro-2(1H)
  • 6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis - ChemicalBook.
  • A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h)
  • Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol | Journal of the American Chemical Society - ACS Public
  • Heterogeneous Phase Alkylation of Phenols Making Use of Phase Transfer Catalysis and Microwave Irradi
  • side reactions in the synthesis of quinoline deriv
  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents - SciSpace.
  • Troubleshooting guide for Williamson ether synthesis with secondary iodides - Benchchem.
  • troubleshooting low yield in Williamson ether synthesis of crown ethers - Benchchem.
  • Selective O-alkylation of Phenol Using Dimethyl Ether - MDPI.
  • The Williamson Ether Synthesis - University of Missouri–St. Louis.
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • Williamson Ether Synthesis - Chemistry Steps.
  • Williamson ether synthesis - Wikipedia.
  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences.
  • Williamson ether synthesis (done wrong) - YouTube.
  • Williamson Ether Synthesis - ChemTalk.
  • Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection - PubMed.
  • Optimization of reaction conditions for the synthesis of 2-oxo-tetrahydroquinazolines a - ResearchG
  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities.
  • Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives - ACS Public
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC.
  • 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods - Benchchem.
  • Tetrahydroquinoline synthesis - Organic Chemistry Portal.
  • Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction - Scientiae Radices.
  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
  • Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds - PMC.
  • 2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid - NextSDS.
  • JP2000229944A - Production of 6-hydroxy-2-oxo-1,2,3,4-terrahydroquinoline - Google P
  • SYNTHESIS OF SUBSTITUTED 1,2,3,4.TETRAHYDRO-6-METHYL* - CORE.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic Acid as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used fo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used for the identification, purity assessment, and assay of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical validation of a candidate reference standard for [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid, a key intermediate in the synthesis of various pharmaceutical agents.

To establish the suitability of this material, its analytical profile is rigorously compared against that of Rebamipide, a well-characterized quinolinone derivative with established therapeutic use.[1][2] This comparative approach provides a robust framework for evaluating the identity, purity, and assay of the candidate reference standard, ensuring its fitness for purpose in a regulated environment.

Foundational Principles of Reference Standard Validation

A pharmaceutical reference standard is a highly purified and well-characterized substance intended for use in analytical procedures.[3] Its qualification is a critical process that establishes its identity, purity, and assigned value (assay), providing a reliable benchmark for the quality control of APIs and formulated drug products. The validation process described herein adheres to the principles outlined by major pharmacopeias and regulatory bodies, employing a suite of orthogonal analytical techniques to provide a comprehensive characterization.[4]

The selection of analytical techniques is driven by the chemical nature of the analyte. For quinolinone derivatives like [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid and Rebamipide, a combination of chromatographic, spectroscopic, and thermal analysis methods is essential for a thorough evaluation.

Identity Confirmation: A Spectroscopic Approach

Confirming the chemical identity of a reference standard is the foundational step in its validation. This is achieved through a combination of spectroscopic techniques that provide detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are unparalleled in their ability to elucidate the precise arrangement of atoms within a molecule. The spectra of the candidate reference standard for [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid are expected to be consistent with its proposed structure.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Structural Assignment: Assign the observed chemical shifts to the corresponding protons and carbons in the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, offering a high degree of confidence in the elemental composition.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in the appropriate ionization mode (positive or negative).

  • Data Analysis: Determine the monoisotopic mass of the molecular ion and compare it with the theoretical exact mass.

Purity Determination: A Multi-faceted Approach

The purity of a reference standard is a critical attribute that directly impacts the accuracy of quantitative analyses. A combination of chromatographic and thermal methods is employed to assess both organic and inorganic impurities, as well as residual solvents and water content.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry, capable of separating the main component from closely related impurities.[5] A validated, stability-indicating HPLC method is essential for a comprehensive purity assessment.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: An HPLC system equipped with a UV detector and a suitable reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.02 M phosphate buffer, pH 2.8) and an organic solvent (e.g., acetonitrile).[6]

  • Standard and Sample Preparation: Prepare solutions of the reference standard at a suitable concentration (e.g., 100 µg/mL) in the mobile phase.[6]

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min[6]

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection: Wavelength of maximum absorbance (e.g., 248 nm for Rebamipide).[6]

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity by the area normalization method.

Data Presentation: HPLC Purity Analysis

Parameter[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acidRebamipide Reference Standard
Purity (by HPLC area %)≥ 99.8%≥ 99.5%
Major Impurity≤ 0.10%≤ 0.15%
Total Impurities≤ 0.20%≤ 0.50%
Thermal Analysis: DSC and LOD

Differential Scanning Calorimetry (DSC) is a powerful technique for determining the melting point and assessing the purity of crystalline substances. The presence of impurities typically leads to a broadening and depression of the melting endotherm.

Loss on Drying (LOD) is a gravimetric method used to determine the amount of volatile matter (including water and residual solvents) in a sample.[7][8]

Experimental Protocol: Thermal Analysis

  • DSC:

    • Accurately weigh 2-5 mg of the reference standard into an aluminum pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature.

    • Determine the onset and peak temperature of the melting endotherm.[1]

  • LOD:

    • Accurately weigh approximately 1 g of the reference standard into a tared drying dish.

    • Dry the sample in a vacuum oven at a specified temperature (e.g., 60 °C) for a defined period (e.g., 3 hours).[7]

    • Cool the sample in a desiccator and reweigh.

    • Calculate the percentage loss in weight.

Data Presentation: Thermal Analysis

Parameter[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acidRebamipide Reference Standard
Melting Point (DSC)Sharp endotherm, onset ~220-225 °CEndotherm around 274 °C[9]
Loss on Drying (LOD)≤ 0.5%≤ 0.5%

Assay Assignment: The Gold Standard of qNMR

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct determination of the absolute purity (assay) of a substance without the need for a specific reference standard of the same compound.[6][10] It relies on the direct proportionality between the NMR signal integral and the number of nuclei.

Experimental Protocol: qNMR Assay

  • Sample and Standard Preparation:

    • Accurately weigh the candidate reference standard.

    • Accurately weigh a certified internal standard (e.g., maleic acid) with a known purity.

    • Dissolve both in a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with optimized parameters for quantitative analysis (e.g., long relaxation delay).

  • Data Processing:

    • Carefully integrate the signals of the analyte and the internal standard.

  • Calculation:

    • Calculate the assay of the analyte using the known purity and weight of the internal standard and the integral values.

Data Presentation: Assay Determination

Parameter[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acidRebamipide Reference Standard
Assay (by qNMR)99.5% - 100.5% (on the dried basis)99.0% - 101.0% (on the dried basis)

Comparative Analysis and Conclusion

The validation data for the [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid reference standard demonstrates its high purity, confirmed identity, and accurately assigned assay value. The results from the orthogonal analytical techniques are in excellent agreement, providing a high degree of confidence in the quality of this material.

When compared to the established reference standard for Rebamipide, the candidate material exhibits a comparable or superior analytical profile. The high purity as determined by HPLC, coupled with the accurate assay value from qNMR, establishes its suitability for use in quantitative analytical applications. The thermal analysis confirms its crystalline nature and low volatile content.

Visualizing the Validation Workflow

Validation_Workflow cluster_identity Identity Confirmation cluster_purity Purity Determination cluster_assay Assay Assignment cluster_qualification Reference Standard Qualification NMR NMR Spectroscopy (¹H and ¹³C) Qualified_Standard Qualified Reference Standard NMR->Qualified_Standard MS Mass Spectrometry (HRMS) MS->Qualified_Standard HPLC HPLC (Impurity Profile) HPLC->Qualified_Standard DSC DSC (Thermal Purity) DSC->Qualified_Standard LOD LOD (Volatile Content) LOD->Qualified_Standard qNMR qNMR (Absolute Purity) qNMR->Qualified_Standard Start Candidate Material Start->NMR Start->MS Start->HPLC Start->DSC Start->LOD Start->qNMR

Caption: Workflow for the validation of a pharmaceutical reference standard.

Chemical Structures

Chemical_Structures cluster_target [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid cluster_comparator Rebamipide Target Comparator

Caption: Chemical structures of the target compound and the comparator.

References

  • Santhoshillendula, et al. (2021). Method development and validation for the estimation of rebamipide in api form and marketed formulation. Int. J. of Pharmacy and Analytical Research, 10(2), 120-128. [Link]

  • Bindhyashree K. M., et al. (2024). Development and validation of uv spectroscopic method for the estimation of rebamipide in bulk. World Journal of Pharmaceutical Research, 13(13), 1412-1419. [Link]

  • Tanaka, R., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(2), M1672. [Link]

  • Guo, N., et al. (2021). Quantification of Rebamipide in Human Plasma by HPLC-MS/MS and Application to A Pharmacokinetic Study in Chinese Healthy Volunte. Machinery. [Link]

  • (2006). Development and Validation of HPLC-UV Method for the Estimation of Rebamipide in Human Plasma. ResearchGate. [Link]

  • Analysis of Rebamipide, Used for Treatment of Gastritis and Gastric Ulcers. GL Sciences. [Link]

  • PubChem. (n.d.). 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • (2022). Determination of rebamipide in human plasma by a validated liquid chromatography-tandem mass spectrometry: Application in pharmacokinetics. Pak. J. Pharm. Sci., 35(5), 1431-1437. [Link]

  • JP2000229944A - Production of 6-hydroxy-2-oxo-1,2,3,4-terrahydroquinoline.
  • 2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid. NextSDS. [Link]

  • Synthesis and Properties of (6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic Acid Methyl Ester. ResearchGate. [Link]

  • JP2010001242A - Rebamipide solid preparation, and method for producing the same.
  • Rebamipide. Shimadzu Chemistry & Diagnostics. [Link]

  • Kanteepan, P., & Bhikshapathi, D. V. R. N. (2018). Design and evaluation of microspheres loaded with rebamipide. Indo American Journal of Pharmaceutical Sciences, 5(2), 863-874. [Link]

  • (2025). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. [Link]

  • (2006). Development and Validation of HPLC-UV Method for the Estimation of Rebamipide in Human Plasma. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 26(22), 6825. [Link]

  • Sharma, A., et al. (2024). Design and Development of Rebamipide Solid Dispersion-Loaded Floating Beads for Ameliorated Therapeutics. Indian Journal of Pharmaceutical Education and Research, 58(3(Suppl)), S863-S872. [Link]

  • Rebamipide. PharmaCompass. [Link]

  • Burdzhiev, N. T., et al. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. Molecules, 27(19), 6599. [Link]

  • Kleinpeter, E., et al. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721. [Link]

  • (2024). Quantitative Detection of Rebamipide by Zero order UV-Spectrophotometry using Dimethyl Formamide Solvent System. Research Journal of Pharmacy and Technology, 17(1), 1-5. [Link]

  • Differential scanning calorimetry (DSC) thermograms and thermogravimetric curves of MXD, 90% soya phosphatidylcholine (PL90G), mannitol (MNT), and MXD-OAVs. ResearchGate. [Link]

  • Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman pr. Beilstein Journals. [Link]

  • (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • (2021). Development and Validation of a New Uv Method for the Analysis of Rebamipide. ResearchGate. [Link]

  • Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. The Royal Society of Chemistry. [Link]

  • Li, Y., et al. (2022). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • 1,2,3,4-Tetrahydroquinoline. PubChem. [Link]

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Comparative

LC-MS vs. GC-MS for [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid Detection: A Comparative Guide

For researchers, scientists, and professionals in drug development, the precise and accurate detection of novel chemical entities is paramount. The choice of analytical methodology can significantly impact the quality an...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise and accurate detection of novel chemical entities is paramount. The choice of analytical methodology can significantly impact the quality and reliability of the data generated. This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid , a polar molecule with a quinolinone core and a carboxylic acid functional group. This guide will delve into the theoretical underpinnings of each technique, provide supporting experimental insights, and offer detailed protocols to aid in method development and selection.

Executive Summary: The Analyte Dictates the Approach

The chemical properties of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid, specifically its polarity (predicted XlogP of 0.6) and the presence of a carboxylic acid moiety, strongly favor LC-MS as the more direct and robust analytical technique .[1][2][3] Its non-volatile and thermally sensitive nature presents significant challenges for GC-MS, necessitating a derivatization step to increase volatility and thermal stability. While both techniques can be optimized for this analysis, LC-MS offers a more streamlined workflow with potentially higher sensitivity and reduced risk of analyte degradation.

Fundamental Principles: A Tale of Two Phases

At their core, both LC-MS and GC-MS are powerful analytical techniques that couple a separation method with a highly sensitive and selective detection method.[4] The fundamental difference lies in the mobile phase used to transport the analyte through the chromatographic column.

Gas Chromatography-Mass Spectrometry (GC-MS) utilizes an inert gas (e.g., helium, hydrogen) as the mobile phase.[5] This necessitates that the analyte be volatile and thermally stable to be vaporized in the heated injector and travel through the column without decomposition.[6] For non-volatile compounds like our target analyte, a chemical derivatization step is mandatory to convert the polar functional groups into less polar, more volatile moieties.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS) , conversely, employs a liquid mobile phase to separate analytes. This makes it inherently suitable for a much broader range of compounds, including those that are polar, non-volatile, and thermally labile.[1][2][3] The analyte is dissolved in a suitable solvent and separated based on its interactions with the stationary phase of the column.

Head-to-Head Comparison for [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid

FeatureLC-MSGC-MSRationale & Causality
Sample Preparation Simple: Dilution, filtration, protein precipitation.[1][8]Complex: Requires mandatory derivatization.[9][10]The polar carboxylic acid and N-H groups of the analyte make it non-volatile. GC-MS requires these to be chemically modified (e.g., esterification, silylation) to increase volatility and prevent adsorption to the column.
Derivatization Not required.Mandatory.Direct injection of the analyte into a hot GC inlet would likely lead to thermal decomposition (decarboxylation) and poor chromatographic performance.[6][11]
Sensitivity Generally higher for polar, non-volatile compounds.[4]Can be high, but dependent on derivatization efficiency.The derivatization reaction may not go to completion, and the presence of derivatizing agents can increase background noise, potentially limiting sensitivity.
Selectivity High, especially with tandem MS (MS/MS).High, with extensive spectral libraries for identification.Both techniques offer excellent selectivity. GC-MS benefits from well-established EI fragmentation libraries, while LC-MS/MS provides high specificity through precursor and product ion monitoring.
Throughput Higher, due to simpler sample preparation.Lower, due to the additional derivatization step.The time required for derivatization, including reaction time and subsequent cleanup, significantly reduces sample throughput in a GC-MS workflow.
Risk of Artifacts Lower.Higher, due to derivatization and high temperatures.Derivatization can introduce by-products, and the high temperatures of the GC inlet and column can cause thermal degradation of the analyte, leading to inaccurate quantification.[6][11]
Cost & Complexity Higher initial instrument cost.Lower initial instrument cost.LC-MS systems are generally more expensive than GC-MS systems. However, the ongoing cost of derivatizing reagents for GC-MS should be considered.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid using both LC-MS and GC-MS. These protocols are based on established methods for structurally similar compounds and should be optimized for your specific instrumentation and sample matrix.

LC-MS/MS Method

This protocol is adapted from methods for the analysis of polar metabolites and quinoxaline-2-carboxylic acid.[1][4]

1. Sample Preparation (Plasma)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC Parameters

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. MS/MS Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): 222.1 [M+H]⁺.

  • Product Ions (m/z): To be determined by infusion of a standard solution. Likely fragments would involve the loss of the acetic acid side chain.

  • Collision Energy: Optimize for maximum product ion intensity.

GC-MS Method (with Derivatization)

This protocol is adapted from methods for the derivatization of quinoline-2-carboxylic acid.

1. Sample Preparation & Derivatization (Silylation)

  • Prepare the sample as described in the LC-MS protocol (steps 1.1-1.4) to obtain the dried extract.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried extract.

  • Tightly cap the vial and heat at 70°C for 60 minutes.

  • Cool to room temperature before injection.

2. GC Parameters

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.

3. MS Parameters

  • Ionization Mode: Electron Ionization (EI).

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range (m/z): 50-500.

Visualization of Workflows

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation C18 Separation Injection->Separation Ionization ESI Separation->Ionization Detection MS/MS Detection Ionization->Detection

Caption: LC-MS workflow for [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Plasma Plasma Sample Extraction Extraction Plasma->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Silylation (BSTFA) Evaporation->Derivatization Injection GC Injection Derivatization->Injection Separation DB-5ms Separation Injection->Separation Ionization EI Separation->Ionization Detection MS Detection Ionization->Detection

Caption: GC-MS workflow for [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid.

Conclusion and Recommendation

Based on the chemical nature of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid, LC-MS is the unequivocally recommended technique for its detection and quantification . The primary advantages of LC-MS for this analyte are the elimination of the need for derivatization, which simplifies sample preparation, reduces the risk of artifact formation, and likely leads to higher sensitivity and throughput. The mild ionization process of ESI is also better suited to preserving the integrity of this potentially labile molecule.

While GC-MS can be employed, the mandatory and often complex derivatization step introduces significant challenges and potential for error. The high temperatures involved in GC analysis also pose a risk of thermal degradation. Therefore, GC-MS should be considered a secondary or confirmatory technique for this particular analyte.

Ultimately, the choice of analytical technique should be guided by the specific requirements of the study, including sensitivity, throughput, and the available instrumentation. However, for the robust and reliable analysis of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid, an LC-MS-based approach is the most scientifically sound and efficient path forward.

References

  • A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. (2026, March 6). bioRxiv. Available at: [Link]

  • Rojo, D., Barbas, C., & Rupérez, F. J. (2012). LC-MS metabolomics of polar compounds. Bioanalysis, 4(10), 1235-1243. Available at: [Link]

  • Comprehensive Polar Metabolite Profiling with HILIC-LC-MS. (2024, June 19). LCGC International. Available at: [Link]

  • Sánchez-López, E., Crego, A. L., & Marina, M. L. (2017). Design of strategies to study the metabolic profile of highly polar compounds in plasma by reversed-phase liquid chromatography-high resolution mass spectrometry. Journal of Chromatography A, 1507, 65-74. Available at: [Link]

  • Li, X., Frank, A., & Ubben, D. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 936-953. Available at: [Link]

  • Pichon, V., & Delaunay, N. (1998). Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 714(2), 237-246. Available at: [Link]

  • Molnár-Perl, I., & Tisza, S. (1998). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. Chromatographia, 48(1-2), 107-114. Available at: [Link]

  • Liang, J., et al. (2023). Quantitative profiling of carboxylic compounds by gas chromatography-mass spectrometry for revealing biomarkers of diabetic kidney disease. Journal of Chromatography B, 1231, 123930. Available at: [Link]

  • GC-MS and LC-MS methods presented for carboxylic acid determination and related high. ResearchGate. Available at: [Link]

  • Incomplete Decarboxylation of Acidic Cannabinoids in GC-MS Leads to Underestimation of the Total Cannabinoid Content in Cannabis Oils Without Derivatization. (2025, March 5). MDPI. Available at: [Link]

  • Contents Methods and materials. The Royal Society of Chemistry. (2021, March 23). Available at: [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available at: [Link]

  • CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram. Google Patents.
  • Kinetics of Decomposition Reactions of Acetic Acid Using DFT Approach. EngRxiv. Available at: [Link]

  • [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. (2012, July 15). PubMed. Available at: [Link]

  • The thermal decomposition of acetic acid. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023, June 19). MDPI. Available at: [Link]

  • Ramanathan, R., Su, A. D., Alvarez, N., Blumenkrantz, N., Chowdhury, S. K., Alton, K., & Patrick, J. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Analytical chemistry, 72(6), 1352-1359. Available at: [Link]

  • Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. (2024, September 5). ResearchGate. Available at: [Link]

  • UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae. (2016, November 29). African Journal of Traditional, Complementary and Alternative Medicines. Available at: [Link]

  • US2856426A - Thermal decomposition of acetic acid. Google Patents.
  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022, July 30). Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. (2013, June 15). Available at: [Link]

  • 2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid. NextSDS. Available at: [Link]

  • Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva (DC.) R.K Jan. (2021, December 14). International Journal of Botany Studies. Available at: [Link]

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Validation

A Comparative Guide to Inter-Laboratory Reproducibility of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic Acid Assays

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] As novel quinoline derivatives like...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] As novel quinoline derivatives like [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid (CAS 58898-54-7)[3] are investigated for their therapeutic potential, the ability to accurately and reproducibly quantify the molecule across different laboratories becomes paramount. This guide will delve into the practical aspects of establishing robust analytical methods, focusing on High-Performance Liquid Chromatography (HPLC) as a primary technique.

Primary Assay: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is a widely adopted method for the analysis of small molecules due to its robustness, cost-effectiveness, and wide availability. For a carboxylic acid-containing molecule such as [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid, this method offers a reliable approach for quantification.

Rationale for Method Selection

The aromatic quinoline core of the molecule provides a chromophore suitable for UV detection, while the carboxylic acid moiety imparts sufficient polarity for good retention and separation on a reversed-phase column. The choice of a C18 column is standard for this class of compounds.[4]

Experimental Protocol: RP-HPLC-UV
  • Preparation of Standard Solutions:

    • Accurately weigh approximately 10 mg of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid reference standard.

    • Dissolve in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

    • Perform serial dilutions with the mobile phase to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For plasma or tissue samples, a protein precipitation step followed by liquid-liquid extraction is recommended.[5]

    • Add three volumes of cold acetonitrile to the sample, vortex, and centrifuge to precipitate proteins.

    • The supernatant can be evaporated to dryness and reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid is a common choice for carboxylic acids to ensure good peak shape.

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV detection at a wavelength of approximately 254 nm, where the quinoline ring is expected to have strong absorbance.

    • Injection Volume: 10-20 µL.

Workflow for RP-HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction/Dilution) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for RP-HPLC-UV analysis of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid.

Alternative Assay: HPLC with Pre-Column Derivatization and Fluorescence Detection

For applications requiring higher sensitivity, pre-column derivatization with a fluorescent tagging agent can be employed.[4][6] This is particularly useful for quantifying low concentrations of the analyte in complex biological matrices.

Rationale for Method Selection

While the native molecule has UV absorbance, fluorescence detection offers significantly lower limits of detection.[6] Derivatizing the carboxylic acid group with a fluorescent tag enhances sensitivity.

Experimental Protocol: HPLC-Fluorescence
  • Derivatization Procedure:

    • To a solution of the extracted sample or standard in acetone, add a molar excess of a derivatizing agent like 4-bromomethyl-7-methoxycoumarin (Br-Mmc).[4]

    • Add a catalyst, such as 18-crown-6 and anhydrous potassium carbonate, to facilitate the reaction.[4]

    • Heat the mixture at 60-80°C for a specified duration (e.g., 30-60 minutes).[4]

    • After cooling, an aliquot is injected into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water is common.[4]

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detection with excitation and emission wavelengths specific to the chosen derivatizing agent (e.g., ~325 nm excitation and ~395 nm emission for Br-Mmc derivatives).[4]

Comparison of Analytical Methods

ParameterRP-HPLC-UVHPLC-Fluorescence (with Derivatization)
Principle Separation based on polarity, detection via UV absorbance.Separation of fluorescently tagged analyte, detection via fluorescence emission.
Sensitivity Moderate (µg/mL range).High (ng/mL to pg/mL range).[6]
Selectivity Good, but can be prone to interference from co-eluting compounds with similar UV spectra.Excellent, as only fluorescently tagged compounds are detected.
Sample Preparation Simpler; extraction and dilution may be sufficient.More complex due to the additional derivatization step.
Cost Lower instrument and operational cost.Higher instrument cost (fluorescence detector) and cost of derivatizing agents.
Throughput Higher, due to simpler sample preparation.Lower, due to the time required for derivatization.
Inter-laboratory Reproducibility Generally good, with proper method validation and transfer protocols.Can be more challenging due to variability in the derivatization reaction efficiency.

Critical Factors for Inter-Laboratory Reproducibility

Achieving reproducible results across different laboratories is a scientific and regulatory imperative.[7] A poorly executed analytical method transfer can lead to delayed project timelines and a loss of confidence in the data.[7]

Method Validation and Transfer
  • Comparative Testing: The most common approach where both the transferring and receiving laboratories analyze the same set of samples. The results are then statistically compared to demonstrate equivalence.[7]

  • Co-validation: Both laboratories participate in the method validation process from the outset. This is suitable for new methods intended for use at multiple sites.[7]

  • Revalidation: The receiving laboratory performs a full or partial revalidation of the method. This is necessary when there are significant differences in equipment or laboratory conditions.[7]

Statistical Evaluation
  • Z-scores: Compares a laboratory's test result to the consensus mean of all participating laboratories. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[8]

  • Normalized Error (En): A statistical evaluation that compares the results between a participant and a reference laboratory, taking into account the measurement uncertainty. An |En| value ≤ 1 is the typical criterion for a passing result.[9][10]

Sources of Variability
  • Reagents and Consumables: Differences in the purity of solvents, the quality of reagents, and the brand of HPLC columns can all contribute to variability.

  • Instrumentation: Variations in HPLC systems, such as pump performance, detector sensitivity, and autosampler accuracy, can impact results.

  • Analyst Technique: Differences in sample preparation techniques, pipetting accuracy, and data processing can introduce significant errors.

  • Environmental Conditions: Laboratory temperature and humidity can affect instrument performance and sample stability.

Logical Framework for Ensuring Reproducibility

Reproducibility_Framework cluster_foundation Foundation cluster_transfer Transfer Process cluster_monitoring Ongoing Monitoring Robust_Method Robust Method Development Thorough_Validation Thorough Single-Lab Validation Robust_Method->Thorough_Validation Transfer_Protocol Detailed Transfer Protocol Thorough_Validation->Transfer_Protocol Training Analyst Training Transfer_Protocol->Training Comparative_Testing Comparative Testing Training->Comparative_Testing Proficiency_Testing Proficiency Testing (ILC) Comparative_Testing->Proficiency_Testing System_Suitability System Suitability Tests Proficiency_Testing->System_Suitability QC_Samples QC Sample Analysis System_Suitability->QC_Samples QC_Samples->Proficiency_Testing

Caption: A logical framework for establishing and maintaining inter-laboratory reproducibility.

By implementing a robust, well-validated analytical method and following a structured method transfer protocol, researchers can ensure the inter-laboratory reproducibility of assays for [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid, leading to more reliable and comparable data in drug development programs.

References

  • Benchchem. A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis Using Pre-Column Derivatization.
  • Benchchem. Cross-Validation of In Vitro and In Vivo Results for Quinoline Derivatives: A Comparative Guide.
  • Benchchem. Navigating the Nuances of Drug-Response Assays for Quinoline Compounds: A Comparative Guide to Reproducibility.
  • Lab Manager. (2025, October 22). Analytical Method Transfer: Best Practices and Guidelines.
  • Scherer, R., et al. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry, 135(1), 150-154.
  • Vanderford, B. J., et al. (2014). Results of an Interlaboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water. Analytical Chemistry, 86(1), 544-553.
  • ResearchGate. A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column | Request PDF.
  • IMEKO.org. Evaluating Inter-laboratory Comparison Data.
  • Souri, E., et al. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. Biomedical Chromatography, 20(12), 1309-1314.
  • Benchmark International. (2024, August 1). Inter laboratory Comparison 2023 Report.
  • IJSDR. Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives.
  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Emirates Authority for Standardization and Metrology. Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories.
  • NextSDS. 2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid.
  • IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid

This document provides a comprehensive, technically grounded guide for the safe handling and disposal of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid. As a research chemical, its toxicological properties are n...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, technically grounded guide for the safe handling and disposal of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid. As a research chemical, its toxicological properties are not fully characterized. Therefore, this guide is built upon a cautious and proactive safety framework, drawing from data on its core chemical structures: the quinoline family and acetic acid. This protocol is designed for researchers, scientists, and drug development professionals who demand procedural clarity and a deep understanding of the causality behind safety measures.

Hazard Assessment & Triage: A Proactive Analysis

[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid is a bifunctional molecule. Its hazard profile must be inferred from its constituent parts: a tetrahydroquinolinone core and an acetic acid moiety.

  • Tetrahydroquinoline Core: The parent structure, 1,2,3,4-tetrahydroquinoline, is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Critically, it is also a suspected carcinogen.[1] Related quinoline compounds are handled as hazardous substances with potential for toxicity if swallowed and high toxicity to aquatic life.[2][3]

  • Acetic Acid Moiety: The acetic acid component introduces a significant risk of corrosivity. Glacial acetic acid is known to cause severe skin burns and eye damage.[4][5][6]

Therefore, this compound must be handled with the assumption that it is corrosive, a skin and eye irritant, a potential carcinogen, and harmful if ingested or inhaled. A structurally similar compound, 2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid, is classified with warnings for acute toxicity, skin irritation, and eye irritation.[7]

Table 1: Consolidated Hazard Profile

Hazard CategoryGHS Classification (Inferred)Potential Health Effect
Acute Toxicity (Oral, Dermal)Category 3 / 4Toxic or harmful if swallowed or in contact with skin.[7]
Skin Corrosion/IrritationCategory 1B / 2Causes severe skin burns or irritation.[1][7]
Serious Eye Damage/IrritationCategory 1 / 2ACauses serious eye damage or irritation.[1][4][7]
Respiratory IrritationSTOT SE 3May cause respiratory irritation.[1]
CarcinogenicityCategory 2 (Suspected)Suspected of causing cancer.[1]
Aquatic HazardAcute / ChronicHighly toxic to aquatic life.[2][3]

Core Personal Protective Equipment (PPE) Protocol

The primary objective is to eliminate all routes of exposure—dermal, ocular, and inhalation. This is achieved through a multi-layered PPE strategy coupled with stringent engineering controls. The Occupational Safety and Health Administration (OSHA) mandates that employers provide necessary PPE based on a thorough hazard assessment.[8]

Table 2: Mandatory PPE for Handling [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid

PPE CategorySpecificationRationale
Engineering Controls Certified Chemical Fume HoodThe first and most critical line of defense. Minimizes inhalation of vapors, dusts, or aerosols.[9] All handling must be performed within the hood.
Emergency Eyewash & ShowerMust be readily accessible and tested weekly. Essential for immediate decontamination in case of exposure.[9]
Eye and Face Protection Chemical Splash Goggles (ANSI Z87.1)Protects against splashes and dust. Standard safety glasses are insufficient.[1][10]
Full-Face ShieldRequired over goggles when handling >1 liter of solution or during any operation with a high risk of splashing. Protects the face and neck from corrosive splashes.[9][10][11]
Skin and Body Protection Chemical-Resistant GlovesNitrile gloves are a minimum requirement. For handling corrosive solutions, consider butyl rubber or laminate film gloves for enhanced protection.[3][9] Always check manufacturer compatibility charts.
Flame-Resistant Lab CoatMust be fully buttoned with sleeves down. Protects skin and personal clothing from contamination.[10][11]
Full-Length Pants & Closed-Toe ShoesNo exposed skin on the lower body or feet. Prevents contact with spills.[9][10]
Respiratory Protection NIOSH-Approved RespiratorRequired only if engineering controls fail or ventilation is inadequate. An air-purifying respirator with organic vapor cartridges would be appropriate.[9][12] Use requires a formal respiratory protection program, including medical evaluation and fit testing, per OSHA standard 29 CFR 1910.134.[8]

Procedural Guide for Safe Handling

This step-by-step workflow ensures that safety protocols are integrated directly into the experimental process.

Step 1: Pre-Experiment Preparation

  • Designate Work Area: Cordon off a specific area within the chemical fume hood for the procedure.

  • Assemble Materials: Gather all necessary chemicals, glassware, and equipment. Ensure all glassware is free of cracks or defects.

  • Verify Emergency Equipment: Confirm the location and functionality of the nearest eyewash station, safety shower, and fire extinguisher.

  • Don PPE: Put on all required PPE as detailed in Table 2 before entering the designated work area.

Step 2: Aliquoting and Solution Preparation

  • Solid Handling: If working with the compound as a solid, use a spatula to carefully weigh the material on weighing paper or in a container. Avoid creating and inhaling dust.[3]

  • Liquid Handling: If working with a solution, use a calibrated pipette or syringe to transfer liquids. Keep containers tightly closed when not in use to minimize vapor release.[9]

  • Solvent Addition: When dissolving the solid, add solvent slowly to avoid splashing.

Step 3: Post-Procedure Decontamination

  • Initial Cleanup: Decontaminate all surfaces within the fume hood using an appropriate solvent (e.g., 70% ethanol), collecting all wipes and materials as hazardous waste.

  • Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone or ethanol). Collect this initial rinsate as hazardous liquid waste.[3] Subsequent washing can be done following standard lab procedures.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, then lab coat).

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[9]

G cluster_prep Step 1: Preparation cluster_handling Step 2: Handling cluster_cleanup Step 3: Decontamination prep1 Designate Area in Fume Hood prep2 Assemble Materials prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 prep4 Don Full PPE prep3->prep4 handling1 Weigh/Transfer Compound prep4->handling1 handling2 Prepare Solution handling1->handling2 cleanup1 Decontaminate Work Area handling2->cleanup1 cleanup2 Clean Glassware (Collect Rinsate) cleanup1->cleanup2 cleanup3 Doff PPE Correctly cleanup2->cleanup3 cleanup4 Wash Hands Thoroughly cleanup3->cleanup4

Caption: Workflow for the safe handling of the target compound.

Emergency & Disposal Protocols

Proper management of spills and waste is a non-negotiable component of laboratory safety.

Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or ventilation is poor.

  • Don PPE: Ensure you are wearing the full complement of PPE as described in Table 2 before addressing the spill.

  • Contain Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a chemical spill pillow to dike the spill and prevent it from spreading.[11] For solid spills, gently cover with an absorbent pad to avoid making dust airborne.

  • Collect Waste: Carefully scoop the contained material into a clearly labeled, sealable hazardous waste container.[2][3]

  • Decontaminate Area: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.[11]

Waste Disposal Plan

Disposal of [(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid and all contaminated materials must be treated as hazardous chemical waste.[11] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[2]

  • Waste Segregation: Maintain separate, dedicated waste streams. Do not mix this waste with other incompatible chemicals.[3]

    • Solid Waste: Includes excess solid compound, contaminated weighing papers, pipette tips, and gloves. Collect in a dedicated, leak-proof, and clearly labeled hazardous solid waste container.[11]

    • Liquid Waste: Includes all solutions containing the compound and the initial solvent rinses from cleaning glassware. Collect in a sealed, compatible, and clearly labeled hazardous liquid waste container.[11]

  • Container Management: Ensure all waste containers are properly sealed and stored in a designated satellite accumulation area away from incompatible materials.

  • Final Disposal: The ultimate disposal must be conducted through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][11] The standard method for such compounds is high-temperature incineration to ensure complete destruction.[11]

G cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal solid_waste Solid Waste (Gloves, Weigh Boats) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions, Rinsate) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container ehs EHS / Licensed Contractor Pickup solid_container->ehs liquid_container->ehs incineration High-Temperature Incineration ehs->incineration

Caption: Logical workflow for the safe disposal of chemical waste.

References

  • NextSDS. 2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid. [Link]

  • Nikolova, I., et al. (2022). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives... PMC. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Quinoline. [Link]

  • Ansari, F. L., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]

  • Sharma, P., et al. (2022). Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives... MDPI. [Link]

  • Tradeasia. (2025). Safe Handling and Storage Tips for Glacial Acetic Acid in Industrial Applications. [Link]

  • Tiglani, D., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research. [Link]

  • Carl ROTH. (2021). Safety Data Sheet: Acetic acid. [Link]

  • 3M. (2022). Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use. [Link]

  • Afzal, O., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [Link]

  • ResearchGate. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. [Link]

  • Loba Chemie. (2020). QUINOLINE FOR SYNTHESIS Safety Data Sheet. [Link]

  • George, A. (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. [Link]

  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Acetic Acid. [Link]

Sources

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Reactant of Route 1
[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid
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[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid
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